(4-Amino-5-bromopyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-amino-5-bromopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZSDOAVPLXAMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4-Amino-5-bromopyridin-3-yl)methanol CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Amino-5-bromopyridin-3-yl)methanol, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound, this guide also draws upon information from closely related analogs to provide a thorough understanding of its properties and potential.
Chemical and Physical Properties
This compound, with the CAS number 1806995-45-8 , is a functionalized pyridine ring system. The presence of an amino group, a bromine atom, and a hydroxymethyl group provides multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries.
| Property | Value | Source |
| CAS Number | 1806995-45-8 | N/A |
| Molecular Formula | C₆H₇BrN₂O | N/A |
| Molecular Weight | 203.04 g/mol | N/A |
| Appearance | Likely a solid | Inferred |
| Purity | Typically >98% | Commercial Suppliers |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow:
Caption: A plausible multi-step synthesis workflow for this compound.
Detailed Hypothetical Protocol:
-
Nitration of a 3-bromo-5-(hydroxymethyl)pyridine derivative: The starting pyridine could be protected and then nitrated at the 4-position using standard nitrating agents (e.g., HNO₃/H₂SO₄).
-
Reduction of the nitro group: The nitro group can be reduced to an amino group using a variety of reducing agents, such as SnCl₂/HCl or catalytic hydrogenation (e.g., H₂, Pd/C).
-
Deprotection (if necessary): Removal of any protecting groups from the hydroxyl and/or amino functionalities would yield the final product.
It is crucial to note that this is a generalized and hypothetical protocol. Reaction conditions, including reagents, solvents, temperatures, and reaction times, would require careful optimization for this specific substrate.
Spectroscopic and Analytical Data
Specific spectroscopic data for this compound is not widely published. The following table provides expected analytical characteristics based on its structure and data from analogous compounds.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the aminoprotons, a signal for the hydroxyl proton, and a singlet for the methylene protons of the methanol group. Chemical shifts would be influenced by the electronic effects of the amino, bromo, and hydroxymethyl substituents. |
| ¹³C NMR | Six distinct signals for the six carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (pyridine ring), and C-Br stretching. |
Applications in Drug Development and Potential Signaling Pathways
While direct applications of this compound are not extensively documented, the 4-aminopyridine scaffold is a well-established pharmacophore in drug discovery. Derivatives have been investigated for a range of therapeutic targets.
Potential Therapeutic Areas:
-
Neurological Disorders: 4-Aminopyridine itself is a potassium channel blocker used to improve walking in patients with multiple sclerosis. The core structure of this compound could serve as a starting point for developing novel modulators of ion channels for various neurological conditions.
-
Oncology: Certain aminopyridine derivatives have shown potential as inhibitors of enzymes involved in cancer progression, such as ecto-nucleotidases. The functional groups on the target molecule allow for the synthesis of derivatives that could be screened for anticancer activity.
-
Neurodegenerative Diseases: Research has explored 4-aminopyridine derivatives for their potential antiamnesic activity in the context of Alzheimer's disease.
Potential Signaling Pathway Involvement:
Based on the known activities of related compounds, this compound derivatives could potentially modulate signaling pathways by targeting key proteins such as ion channels or kinases.
Caption: Potential biological targets and therapeutic applications of the 4-aminopyridine scaffold.
Safety and Handling
Specific safety and handling data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related brominated pyridine compounds, hazards may include skin and eye irritation, and potential toxicity if ingested or inhaled. A material safety data sheet (MSDS) should be consulted from the supplier before handling.
Conclusion
This compound is a versatile chemical building block with significant potential for the development of novel therapeutic agents. Its trifunctional nature allows for diverse synthetic modifications, enabling the exploration of a wide chemical space. While specific data for this compound is limited, the well-documented biological activities of the broader 4-aminopyridine class of molecules suggest that it is a promising starting point for drug discovery programs targeting neurological disorders, cancer, and other diseases. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential.
An In-Depth Technical Guide to the Synthesis and Purification of (4-Amino-5-bromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and purification methods for (4-Amino-5-bromopyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthetic protocol, this guide outlines a scientifically sound, two-step approach commencing with the synthesis of the key intermediate, 4-Amino-5-bromonicotinic acid, followed by its selective reduction.
Chemical Properties and Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1806995-45-8 |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Purity (Typical) | ≥98% |
| Appearance | Not specified (likely a solid) |
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a two-step sequence. The first step involves the preparation of the intermediate 4-Amino-5-bromonicotinic acid, which is then reduced in the second step to the target alcohol.
Caption: Proposed two-step synthetic workflow for this compound.
Experimental Protocols
The following protocols are proposed based on established chemical transformations for similar pyridine derivatives. Researchers should perform small-scale trials to optimize conditions.
Step 1: Synthesis of 4-Amino-5-bromonicotinic acid
This synthesis involves three stages: bromination of nicotinic acid, followed by chlorination and then amination.
Stage 1a: Synthesis of 5-Bromonicotinic acid
This procedure is adapted from a patented method for the bromination of nicotinic acid.[1]
-
Reagents and Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Bromine (Br₂)
-
Iron powder (catalyst)
-
4N Sodium hydroxide (NaOH) solution
-
Ice
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (e.g., 70 ml, 0.96 mol), and iron powder (e.g., 1 g, 2% w/w) is heated to 70°C with stirring.[1]
-
Bromine (e.g., 40 ml, 0.78 mol) is added dropwise over 2 hours while maintaining the temperature at 70°C.[1]
-
The reaction mixture is then refluxed with stirring for 6 hours.[1]
-
After reflux, excess bromine and thionyl chloride are removed by distillation.[1]
-
The residue is cooled to 0°C in an ice bath.[1]
-
A cooled 4N sodium hydroxide solution is added slowly with vigorous stirring until the pH of the reaction mixture reaches approximately 3.[1]
-
The precipitated 5-bromonicotinic acid is collected by suction filtration and washed with ice-cold water.[1]
-
The crude product can be purified by recrystallization from ethanol. The expected yield is high, potentially up to 95%.[1]
-
Stage 1b: Synthesis of 4-Chloro-5-bromonicotinic acid
Stage 1c: Synthesis of 4-Amino-5-bromonicotinic acid
This stage involves a nucleophilic aromatic substitution (SNAr) reaction to replace the chloro group with an amino group.
-
Reagents and Materials:
-
4-Chloro-5-bromonicotinic acid
-
Aqueous ammonia (concentrated)
-
Copper(II) sulfate (catalyst, optional)
-
A sealed reaction vessel (e.g., a pressure vessel or a sealed tube)
-
-
Procedure:
-
4-Chloro-5-bromonicotinic acid is placed in a sealed reaction vessel.
-
Concentrated aqueous ammonia is added in excess.
-
A catalytic amount of copper(II) sulfate can be added to facilitate the reaction.
-
The vessel is securely sealed and heated to a temperature typically ranging from 150-200°C for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
After cooling to room temperature, the reaction vessel is carefully opened in a well-ventilated fume hood.
-
The reaction mixture is acidified with an acid like hydrochloric acid (HCl) to precipitate the product.
-
The solid 4-Amino-5-bromonicotinic acid is collected by filtration, washed with water, and dried.
-
Step 2: Reduction of 4-Amino-5-bromonicotinic acid to this compound
The selective reduction of the carboxylic acid group in the presence of the amino and bromo groups can be achieved using a borane reagent. Borane is known to reduce carboxylic acids to alcohols while being generally unreactive towards aromatic halides and amines under standard conditions.
-
Reagents and Materials:
-
4-Amino-5-bromonicotinic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol or ethanol
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of 4-Amino-5-bromonicotinic acid in anhydrous THF is prepared in a round-bottom flask.
-
The flask is cooled to 0°C in an ice bath.
-
A solution of borane-tetrahydrofuran complex (approximately 3-4 equivalents) is added dropwise to the stirred solution of the carboxylic acid.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 8-12 hours). The reaction progress should be monitored by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be required.
-
Once the reaction is complete, the mixture is cooled back to 0°C.
-
The reaction is carefully quenched by the slow, dropwise addition of methanol or ethanol. Vigorous gas evolution (hydrogen) will be observed.
-
After the gas evolution ceases, the mixture is stirred at room temperature for an additional 1-2 hours.
-
The reaction mixture is then poured into water and extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed successively with water and brine solution, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification
The crude product can be purified by standard laboratory techniques.
Recrystallization
-
Solvent Selection: A suitable solvent system for recrystallization needs to be determined empirically. Common solvents for aminopyridine derivatives include ethanol, water, or a mixture of solvents like benzene and ligroin.
-
General Procedure:
-
Dissolve the crude product in a minimum amount of a hot, suitable solvent.
-
If the solution is colored, it can be treated with a small amount of activated carbon and then filtered hot through a fluted filter paper.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
The crystals are then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
-
Column Chromatography
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase: A solvent system that provides good separation of the product from impurities needs to be determined by TLC analysis. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a common starting point. The polarity can be gradually increased to elute the desired compound.
-
Procedure:
-
A slurry of silica gel in the chosen mobile phase is packed into a chromatography column.
-
The crude product is dissolved in a minimum amount of the mobile phase (or a slightly more polar solvent if solubility is an issue) and loaded onto the top of the silica gel bed.
-
The mobile phase is then passed through the column, and fractions are collected.
-
The fractions are analyzed by TLC to identify those containing the pure product.
-
The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
-
Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the public domain detailing the involvement of this compound in specific signaling pathways or established experimental workflows beyond its role as a chemical intermediate. Its structural similarity to other biologically active aminopyridines suggests potential for investigation in areas such as neuroscience, where aminopyridines are known to act as potassium channel blockers.
Caption: General purification workflow for this compound.
Safety Information
-
General Precautions: This synthesis should be carried out by trained personnel in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Specific Hazards:
-
Thionyl chloride and Bromine: These are corrosive and toxic. Handle with extreme care.
-
Borane reagents: These are flammable and can react violently with water. Handle under an inert atmosphere.
-
Concentrated acids and bases: These are corrosive.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.
This guide provides a robust framework for the synthesis and purification of this compound. Researchers are encouraged to consult the primary literature for analogous transformations and to optimize the proposed conditions for their specific laboratory settings.
References
An In-Depth Technical Guide to the Chemical Reactivity of (4-Amino-5-bromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Amino-5-bromopyridin-3-yl)methanol, a trifunctional pyridine derivative, holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a bromine atom, and a hydroxymethyl group, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the predicted chemical reactivity of this compound, drawing upon established principles of pyridine chemistry and data from analogous structures. Key transformations, including metal-catalyzed cross-coupling reactions, modifications of the amino and hydroxymethyl functionalities, and nucleophilic substitution, are discussed in detail. This document aims to serve as a foundational resource for researchers looking to incorporate this compound into their synthetic strategies.
Introduction
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This compound (CAS No. 1806995-45-8) is a particularly interesting, yet underexplored, building block.[1] Its structure combines a nucleophilic amino group, a versatile bromine handle for cross-coupling reactions, and a primary alcohol that can be further functionalized. This guide will explore the expected reactivity at each of these sites, providing predicted reaction pathways and generalized experimental protocols based on closely related compounds.
Molecular Structure and Physicochemical Properties
| Property | Value |
| CAS Number | 1806995-45-8[1] |
| Molecular Formula | C₆H₇BrN₂O[1] |
| Molecular Weight | 203.04 g/mol [1] |
| Predicted Density | 1.766 g/cm³ |
| Predicted Boiling Point | 389.9 °C |
Reactivity of the Bromine Atom: Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The electronic nature of the pyridine ring, influenced by the electron-donating amino group at C4 and the weakly electron-withdrawing hydroxymethyl group at C3, will impact the reactivity of the C-Br bond. In general, the pyridine nitrogen makes the ring electron-deficient, facilitating oxidative addition of the palladium catalyst.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron species with an organohalide.[3] It is anticipated that this compound will readily participate in such reactions. The choice of catalyst, ligand, and base will be crucial for achieving high yields.
Predicted Reaction Scheme:
Caption: Predicted Suzuki-Miyaura coupling reaction.
Table 1: Predicted Conditions for Suzuki-Miyaura Coupling
| Aryl Boronic Acid (R-B(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Predicted Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 60-85[4] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 70-90 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 65-88 |
Experimental Protocol (General):
-
To a degassed solution of this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.) in the chosen solvent system, add the palladium catalyst and ligand.
-
Heat the mixture under an inert atmosphere at the specified temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted pyridines.[5] This reaction is typically co-catalyzed by palladium and copper(I).[5]
Predicted Reaction Scheme:
Caption: Predicted Sonogashira coupling reaction.
Table 2: Predicted Conditions for Sonogashira Coupling
| Terminal Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Predicted Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | 60-80 | 70-95[5] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 75-92 |
| 1-Hexyne | Pd(OAc)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 72-96[6] |
Experimental Protocol (General):
-
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in the chosen solvent, add the base, the palladium catalyst, and the copper(I) catalyst under an inert atmosphere.[5]
-
Heat the reaction mixture to the specified temperature for 2-6 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the mixture, filter off any solids, and concentrate the filtrate.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[7] This would allow for the introduction of a second amino group at the C5 position of the pyridine ring.
Predicted Reaction Scheme:
Caption: Predicted Buchwald-Hartwig amination.
Table 3: Predicted Conditions for Buchwald-Hartwig Amination
| Amine (R¹R²NH) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Predicted Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100-110 | 55-98[8] |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Dioxane | 90-100 | 60-85 |
| Benzylamine | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | K₃PO₄ | Toluene | 80-110 | 50-80 |
Experimental Protocol (General):
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), the base (1.4 equiv.), the palladium catalyst, and the ligand in a Schlenk tube.
-
Add the anhydrous solvent and seal the tube.
-
Heat the mixture with vigorous stirring at the specified temperature for 12-24 hours.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Reactivity of the Hydroxymethyl Group
The primary alcohol at the C3 position is amenable to oxidation to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to the Aldehyde
Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of benzylic and allylic alcohols.
Predicted Reaction Scheme:
Caption: Predicted oxidation to the aldehyde.
Table 4: Predicted Conditions for Oxidation to Aldehyde
| Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Predicted Yield (%) |
| Activated MnO₂ | Dichloromethane or Chloroform | Reflux | 12-48 | 60-85 |
| Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temp. | 2-6 | 70-90 |
Experimental Protocol (MnO₂ Oxidation):
-
To a stirred suspension of activated manganese dioxide (5-10 equiv.) in a suitable solvent (e.g., dichloromethane), add a solution of this compound (1.0 equiv.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite, washing the filter cake with the solvent.
-
Concentrate the filtrate to obtain the crude aldehyde, which can be purified by column chromatography or recrystallization.
Oxidation to the Carboxylic Acid
Stronger oxidizing agents can be employed to convert the hydroxymethyl group directly to a carboxylic acid.
Predicted Reaction Scheme:
Caption: Predicted oxidation to the carboxylic acid.
Table 5: Predicted Conditions for Oxidation to Carboxylic Acid
| Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Predicted Yield (%) |
| KMnO₄ | aq. NaOH | 80-100 | 2-8 | 50-75 |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 - Room Temp. | 1-4 | 60-80 |
Experimental Protocol (KMnO₄ Oxidation):
-
Dissolve this compound (1.0 equiv.) in an aqueous sodium hydroxide solution.
-
Heat the solution and add potassium permanganate (2-4 equiv.) portion-wise, maintaining the temperature.
-
After the purple color has disappeared, heat for an additional period.
-
Cool the mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Reactivity of the Amino Group
The exocyclic amino group at the C4 position can undergo a variety of reactions typical of aromatic amines, such as acylation and diazotization.
Acylation
The amino group can be readily acylated using acylating agents like acetic anhydride or acyl chlorides to form the corresponding amide.
Predicted Reaction Scheme:
Caption: Predicted acylation of the amino group.
Experimental Protocol (Acetylation):
-
Dissolve this compound (1.0 equiv.) in pyridine or another suitable solvent.
-
Cool the solution in an ice bath and add acetic anhydride (1.1-1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Pour the reaction mixture into ice water to quench excess anhydride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting amide by recrystallization or column chromatography.
Diazotization
The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups via Sandmeyer-type reactions. Pyridyl diazonium salts are often unstable and are typically used in situ.
Predicted Reaction Scheme:
Caption: Predicted diazotization and subsequent substitution.
Experimental Protocol (General for Diazotization and Hydrolysis):
-
Dissolve this compound (1.0 equiv.) in dilute mineral acid (e.g., H₂SO₄) and cool to 0-5 °C.
-
Slowly add a cold aqueous solution of sodium nitrite (1.0-1.1 equiv.) dropwise, maintaining the low temperature.
-
After the addition is complete, stir the mixture for a short period (15-30 minutes).
-
To achieve hydrolysis to the corresponding phenol, the solution can be gently warmed, and the product extracted. For other substitutions, the cold diazonium salt solution is added to a solution of the appropriate nucleophile (e.g., CuCl, CuBr, CuCN).
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the C2 and C4 positions, which are activated by the electron-withdrawing effect of the ring nitrogen.[9] The bromine atom at C5 is not in an activated position for a standard SNAr mechanism. Therefore, direct displacement of the bromine by a nucleophile is predicted to be difficult under standard SNAr conditions.
Conclusion
This compound is a promising scaffold for the synthesis of complex, functionalized pyridine derivatives. Its three distinct functional groups offer orthogonal handles for a variety of chemical transformations. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, and amino substituents. The hydroxymethyl group provides a route to aldehydes and carboxylic acids, while the amino group can be acylated or transformed into other functionalities via diazotization. This guide provides a foundational understanding of the predicted reactivity of this molecule, offering a starting point for the design of novel synthetic routes in drug discovery and materials science. Experimental validation of these predicted pathways will be essential to fully unlock the synthetic potential of this versatile building block.
References
- 1. cyclicpharma.com [cyclicpharma.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Solubility of (4-Amino-5-bromopyridin-3-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of (4-Amino-5-bromopyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document provides a comprehensive framework for its empirical determination. It includes a qualitative analysis of its expected solubility based on structural analogs, detailed experimental protocols for both thermodynamic and kinetic solubility assessment, and templates for data presentation. The methodologies outlined herein are intended to empower researchers to generate reliable and consistent solubility data, crucial for process development, formulation, and regulatory filings.
Introduction
This compound (CAS No. 1806995-45-8) is a substituted pyridine derivative with a molecular formula of C6H7BrN2O and a molecular weight of 203.04 g/mol .[1] Its structure, featuring an amino group, a bromine atom, and a hydroxymethyl group on the pyridine ring, suggests a moderate to high polarity. Understanding its solubility in various organic solvents is paramount for its purification, reaction optimization, and formulation into drug products. Poor solubility can present significant challenges in drug discovery and development, impacting bioavailability and creating obstacles for formulation.[2][3]
Qualitative Solubility Prediction
Lacking specific experimental data for this compound, we can infer its likely solubility characteristics by examining structurally related compounds.
-
Pyridine: The parent heterocycle, pyridine, is miscible with a wide range of organic solvents, including water, ethanol, diethyl ether, methanol, and DMSO.[4]
-
Aminopyridines: The presence of an amino group generally increases polarity and the potential for hydrogen bonding. For instance, 4-aminopyridine is soluble in water, ethanol, DMSO, and dimethylformamide.[5] Specifically, its solubility in PBS (pH 7.2) is approximately 30 mg/mL.[5] 2-aminopyridine's solubility is highest in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), followed by alcohols like methanol and ethanol, and is lowest in non-polar solvents like cyclohexane.[6]
-
Substituent Effects: The hydroxymethyl group (-CH2OH) is expected to increase polarity and enhance solubility in protic solvents (e.g., alcohols) through hydrogen bonding. The bromine atom is a bulky, electronegative substituent that can influence crystal lattice energy and intermolecular interactions, potentially modulating solubility in a less predictable manner.
Based on these analogs, this compound is anticipated to exhibit good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetonitrile), and poor solubility in non-polar solvents (e.g., hexane, toluene).
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the public literature. Researchers are encouraged to determine this data empirically using the protocols outlined in the subsequent sections. The following table is provided as a template for organizing experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| e.g., Methanol | 25 | Thermodynamic | ||
| e.g., Acetonitrile | 25 | Thermodynamic | ||
| e.g., Dichloromethane | 25 | Thermodynamic | ||
| e.g., Toluene | 25 | Thermodynamic | ||
| e.g., DMSO | 25 | Thermodynamic | ||
| e.g., Ethanol | 25 | Thermodynamic | ||
| e.g., Isopropanol | 25 | Thermodynamic | ||
| e.g., Ethyl Acetate | 25 | Thermodynamic |
Experimental Protocols
Two primary types of solubility are relevant in drug development: thermodynamic and kinetic solubility.[7] Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO).[7][8]
This method determines the equilibrium solubility of a compound and is considered the gold standard.[9]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a given temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C). The solution should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[2][10]
Objective: To determine the concentration at which this compound precipitates when an aqueous buffer is added to a DMSO stock solution.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well or 384-well microplates
-
Automated liquid handler (recommended)
-
Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy
Procedure:
-
Serial Dilution: Prepare serial dilutions of the DMSO stock solution of this compound directly in the microplate.
-
Buffer Addition: Add the aqueous buffer to each well. The final concentration of DMSO should be kept low (typically 1-5%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) or absorbance of each well using a plate reader. An increase in turbidity or absorbance indicates the formation of a precipitate.
-
Data Analysis: Plot the measured signal against the compound concentration. The kinetic solubility is typically defined as the concentration at which the signal begins to increase significantly, indicating precipitation.
Visualizations
The following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
References
- 1. cyclicpharma.com [cyclicpharma.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. evotec.com [evotec.com]
- 4. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. asianpubs.org [asianpubs.org]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. bmglabtech.com [bmglabtech.com]
Stability and Storage of (4-Amino-5-bromopyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Amino-5-bromopyridin-3-yl)methanol is a key building block in pharmaceutical research and development. Ensuring its stability and integrity throughout its lifecycle is critical for the reliability and reproducibility of experimental results and the quality of downstream products. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for stability assessment of this compound. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally related aminopyridine and brominated aromatic compounds to provide best-practice recommendations.
Introduction
This compound, with CAS number 1806995-45-8, possesses a unique combination of functional groups: a primary aromatic amine, a bromine substituent, and a hydroxymethyl group on a pyridine ring. This trifunctional nature makes it a versatile intermediate but also introduces potential stability challenges. The amino group is susceptible to oxidation, the bromine atom can be subject to dehalogenation, and the hydroxymethyl group can undergo oxidation. Furthermore, the pyridine ring itself can be involved in various chemical transformations. Understanding these potential liabilities is crucial for its proper handling and storage.
Recommended Storage and Handling Conditions
Based on safety data sheets (SDS) of analogous compounds and general best practices for handling air- and light-sensitive chemicals, the following storage and handling conditions are recommended to maintain the integrity of this compound.
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the amino group. |
| Light | Amber or opaque container | To protect from light-induced degradation. |
| Moisture | Tightly sealed container with desiccant | To prevent hydrolysis and other moisture-mediated reactions. |
| Container | Chemically resistant glass (e.g., borosilicate) | To avoid leaching or reaction with the container material. |
Handling Precautions:
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
When handling larger quantities or for prolonged periods, consider working in an inert atmosphere glovebox.
-
Avoid generating dust.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been published, based on the chemistry of its functional groups and related compounds, several potential degradation routes can be postulated.
-
Oxidation: The primary amino group is susceptible to oxidation, which can be initiated by air (oxygen), light, or trace metal impurities. This can lead to the formation of colored impurities and dimerization or polymerization products.
-
Dehalogenation: The carbon-bromine bond can be cleaved under certain conditions, such as exposure to reducing agents, certain metals, or high-energy light. This would result in the formation of (4-aminopyridin-3-yl)methanol.
-
Photodecomposition: Aromatic and heteroaromatic compounds, particularly those with amino and halogen substituents, can be sensitive to UV and visible light, leading to a variety of degradation products.
-
Reaction with Carbon Dioxide: Primary aromatic amines can react with atmospheric carbon dioxide to form carbamates, especially in the presence of moisture.
Below is a conceptual diagram illustrating potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Stability Assessment
A systematic approach to stability testing is essential to determine the re-test period and appropriate storage conditions for this compound.
Experimental Protocol for a Long-Term Stability Study
This protocol provides a general framework for assessing the long-term stability of this compound.
Objective: To evaluate the chemical and physical stability of this compound under recommended storage conditions over an extended period.
Materials:
-
This compound (minimum of three batches).
-
Amber glass vials with Teflon-lined caps.
-
Controlled environment chambers (e.g., 2-8 °C, 25 °C/60% RH).
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS, Karl Fischer titrator).
Methodology:
-
Initial Characterization (T=0):
-
Perform a complete analysis of each batch to establish the initial purity, appearance, moisture content, and impurity profile.
-
Analytical methods (e.g., HPLC) should be stability-indicating, meaning they can separate the intact compound from its potential degradation products.
-
-
Sample Preparation and Storage:
-
Aliquot the compound into the amber glass vials.
-
For studies under inert atmosphere, purge the vials with argon or nitrogen before sealing.
-
Place the vials in the controlled environment chambers at the specified conditions.
-
-
Time Points for Testing:
-
Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
-
Analytical Testing:
-
At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay/Purity: Quantify the amount of this compound using a validated HPLC method.
-
Degradation Products: Identify and quantify any new impurities using LC-MS and compare with the T=0 profile.
-
Moisture Content: Determine the water content by Karl Fischer titration.
-
-
-
Data Evaluation:
-
Tabulate the data and analyze for any trends in degradation or changes in physical properties over time.
-
Establish a re-test period based on the time for which the compound remains within its predefined acceptance criteria.
-
Table 2: Example Stability Testing Parameters and Methods
| Test Parameter | Analytical Method | Purpose |
| Appearance | Visual Inspection | To detect physical changes (e.g., color change). |
| Assay/Purity | HPLC-UV | To quantify the active compound and determine its purity. |
| Related Substances | HPLC-UV, LC-MS | To detect, identify, and quantify degradation products. |
| Water Content | Karl Fischer Titration | To measure the moisture content. |
| Identification | FTIR, ¹H NMR, MS | To confirm the identity of the compound. |
Forced Degradation Studies
Forced degradation (stress testing) studies are crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.
Table 3: Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Degradation of the amino and hydroxymethyl groups. |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Potential dehalogenation and other base-catalyzed reactions. |
| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of the amino group. |
| Thermal | 80 °C, 72h | Thermally induced degradation. |
| Photostability | ICH Q1B conditions | Light-induced degradation. |
Logical Workflow for Stability Assessment
The following diagram outlines a logical workflow for the stability assessment of this compound.
Caption: Workflow for stability assessment of this compound.
Conclusion
An In-depth Technical Guide to (4-Amino-5-bromopyridin-3-yl)methanol for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of (4-Amino-5-bromopyridin-3-yl)methanol, a key building block for the synthesis of biologically active compounds. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's properties, commercial availability, a plausible synthetic route with a detailed experimental protocol, and insights into its potential biological significance and relevant signaling pathways.
Compound Overview and Properties
This compound is a substituted pyridine derivative with the chemical formula C₆H₇BrN₂O and a molecular weight of approximately 203.04 g/mol . Its structure, featuring an aminopyridine core with bromine and methanol substituents, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
Commercial Availability
This compound is available from several commercial suppliers. The table below summarizes key information from various vendors, allowing for easy comparison of purity and product numbers.
| Supplier | Catalog Number | Purity | CAS Number |
| CyclicPharma | SL13588 | >98% | 1806995-45-8 |
| Xidian Reagents | A848017 | 98% | 1806995-45-8 |
| ChemScene | CS-0037605 | ≥98% | 846036-96-2* |
*Note: ChemScene lists a CAS number for the chloro-analogue, (4-Amino-6-chloropyridin-3-yl)methanol, which is structurally related. Researchers should verify the exact structure and CAS number with the supplier before purchase.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from the synthesis of (4-amino-6-chloropyridin-3-yl)methanol and should be considered a starting point for optimization.
Step 1: Esterification of 4-Amino-5-bromonicotinic acid
-
To a solution of 4-amino-5-bromonicotinic acid (1 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-amino-5-bromonicotinate.
Step 2: Reduction of Ethyl 4-amino-5-bromonicotinate
-
Prepare a suspension of lithium aluminum hydride (2 equivalents) in anhydrous tetrahydrofuran (THF) (15 volumes) under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Slowly add a solution of ethyl 4-amino-5-bromonicotinate (1 equivalent) in anhydrous THF (5 volumes) to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Potential Biological Significance and Signaling Pathways
While this compound itself has not been extensively studied for its biological activity, its structural motifs are present in compounds with known pharmacological properties. This suggests its potential as a key intermediate in the synthesis of novel drugs.
Potential as an Intermediate for Adenosine Kinase Inhibitors
Derivatives of aminopyridines have been investigated as inhibitors of adenosine kinase (AK). AK is an enzyme that regulates the concentration of adenosine, a signaling molecule involved in various physiological processes, including inflammation and pain.[1][2] Inhibition of AK can lead to an increase in local adenosine concentrations, producing analgesic and anti-inflammatory effects. A compound structurally related to derivatives of the title molecule, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, has been identified as a potent, orally active, non-nucleoside adenosine kinase inhibitor.[1][2] This suggests that this compound could serve as a valuable starting material for the synthesis of novel AK inhibitors.
Caption: Potential role of derivatives in adenosine kinase signaling.
Potential in Anticancer Drug Discovery
Studies on substituted imidazo[4,5-b]pyridines have shown that the presence of a bromine atom on the pyridine ring can significantly enhance antiproliferative activity against cancer cell lines.[3][4] Specifically, bromo-substituted derivatives have demonstrated potent inhibitory activity at sub-micromolar concentrations against colon carcinoma cells.[3][4] This highlights the potential of this compound as a scaffold for the development of novel anticancer agents. The exact mechanism of action for these compounds is an active area of research, but it is hypothesized that they may interfere with key signaling pathways involved in cell proliferation and survival.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its utility as a precursor for adenosine kinase inhibitors and potent antiproliferative agents makes it a compound of high interest for medicinal chemists and pharmacologists. The synthetic protocol and biological insights provided in this guide are intended to facilitate further research and development of novel therapeutics based on this versatile scaffold.
References
- 1. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Utility of (4-Amino-5-bromopyridin-3-yl)methanol in Modern Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Amino-5-bromopyridin-3-yl)methanol emerges as a highly versatile and strategically valuable building block for the synthesis of novel chemical entities in drug discovery and chemical biology. Its trifunctional nature, featuring a reactive bromine atom, a nucleophilic amino group, and a modifiable hydroxymethyl group on a pyridine scaffold, offers a multitude of synthetic possibilities. This guide elucidates the potential applications of this compound, focusing on its role as a precursor in palladium-catalyzed cross-coupling reactions, the construction of diverse heterocyclic systems, and its utility in fragment-based drug design. Detailed hypothetical experimental protocols and logical workflows are provided to illustrate its practical implementation in research settings.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved pharmaceuticals.[1] Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable core structure. Substituted aminopyridines, in particular, are of significant interest due to their diverse biological activities.[2] The subject of this guide, this compound (CAS No. 1806995-45-8), is a trifunctional pyridine derivative with substantial potential as a chemical intermediate.[3] The strategic placement of the amino, bromo, and hydroxymethyl groups allows for selective and sequential chemical modifications, enabling the exploration of diverse chemical space in the pursuit of novel therapeutics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1806995-45-8 | [3] |
| Molecular Formula | C₆H₇BrN₂O | [3] |
| Molecular Weight | 203.04 g/mol | [3] |
| Purity | Typically ≥98% | [3] |
Synthetic Potential and Key Reactions
The reactivity of this compound is dictated by its three functional groups. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[4] Bromopyridines are generally more reactive than their chloro-analogs, often allowing for milder reaction conditions.[4]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom serves as a handle for introducing a wide variety of substituents into the pyridine ring.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to form biaryl compounds. This is a powerful method for accessing complex molecular architectures.[5]
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which can serve as precursors for other functional groups or as components of bioactive molecules.[6]
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines, leading to the synthesis of substituted diaminopyridines.
-
Heck Coupling: Reaction with alkenes to form substituted pyridines with alkenyl side chains.
Modification of the Hydroxymethyl and Amino Groups
The hydroxymethyl and amino groups provide additional sites for diversification.
-
Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further reactions such as reductive amination, esterification, or amide bond formation.
-
Derivatization of the Amino Group: The amino group can undergo acylation, sulfonylation, or alkylation to introduce a variety of substituents that can modulate the compound's physicochemical properties and biological activity.
-
Cyclization Reactions: The amino and hydroxymethyl groups, or their derivatives, can participate in intramolecular cyclization reactions to form fused heterocyclic systems, such as pyridothiazines or pyridoxazines, which are of interest in medicinal chemistry.
Potential Applications in Drug Discovery
The structural motifs accessible from this compound are prevalent in a wide range of biologically active compounds.
Kinase Inhibitors
The aminopyridine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of 4-aminopyrido[2,3-d]pyrimidines have been developed as potent adenosine kinase (AK) inhibitors for the treatment of pain and inflammation.[7][8] The subject compound could serve as a key intermediate in the synthesis of analogs of such inhibitors, where the 5-position can be elaborated through cross-coupling reactions to probe the hydrophobic pocket of the kinase active site.
BACE1 Inhibitors for Alzheimer's Disease
Inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) are a major focus of research for the treatment of Alzheimer's disease. Aminopyridine-based structures have been investigated as potential BACE1 inhibitors.[6] The ability to introduce diverse substituents at the 5-position of the pyridine ring via cross-coupling reactions makes this compound a valuable starting material for generating a library of compounds to screen for BACE1 inhibitory activity.
Agents for Neglected Tropical Diseases
Aminopyridine scaffolds have shown promise in the development of drugs against protozoan-caused neglected tropical diseases such as Chagas disease, leishmaniasis, and human African trypanosomiasis.[2] The versatility of this compound allows for the synthesis of novel derivatives that can be tested for efficacy against these parasites.
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols for key reactions involving this compound, based on standard procedures for similar substrates.
General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 5-aryl-(4-amino-pyridin-3-yl)methanol derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 2: Illustrative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Hypothetical Product | Hypothetical Yield (%) |
| Phenylboronic acid | (4-Amino-5-phenylpyridin-3-yl)methanol | 85 |
| 4-Methoxyphenylboronic acid | (4-Amino-5-(4-methoxyphenyl)pyridin-3-yl)methanol | 82 |
| 3-Chlorophenylboronic acid | (4-Amino-5-(3-chlorophenyl)pyridin-3-yl)methanol | 78 |
General Procedure for Oxidation of the Hydroxymethyl Group
Objective: To synthesize 4-amino-5-bromo-pyridine-3-carbaldehyde.
Materials:
-
This compound (1.0 equiv)
-
Manganese dioxide (MnO₂) (10 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add activated MnO₂ to the solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.
Conclusion
This compound is a promising and versatile building block for the synthesis of a wide range of novel compounds with potential applications in drug discovery and materials science. Its trifunctional nature allows for selective and sequential modifications, providing access to diverse chemical scaffolds. The strategic use of this intermediate in palladium-catalyzed cross-coupling reactions and other transformations can significantly accelerate the discovery of new bioactive molecules. This guide provides a foundational understanding of its potential and offers a starting point for its practical application in research.
References
- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyclicpharma.com [cyclicpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling with (4-Amino-5-bromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular architectures, including novel heterocyclic compounds. This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of (4-Amino-5-bromopyridin-3-yl)methanol, a versatile building block in the synthesis of various biologically active molecules. The presence of amino and hydroxymethyl functionalities on the pyridine ring offers multiple points for further derivatization, making its alkynylated products valuable scaffolds in drug discovery.
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt in the presence of a base. Subsequent reductive elimination yields the desired alkynyl-substituted pyridine and regenerates the active palladium(0) catalyst. The base plays a crucial role in the deprotonation of the terminal alkyne and in neutralizing the hydrogen halide byproduct formed during the reaction.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Sonogashira coupling of this compound is not extensively available in the literature, the following tables summarize typical reaction conditions and yields for the Sonogashira coupling of structurally similar aminobromopyridine derivatives. This data, primarily based on the work of Zhu et al. (2017) on 2-amino-3-bromopyridines, provides a strong foundation for optimizing the reaction for the target substrate.[1]
Table 1: Optimization of Reaction Conditions for a Model Sonogashira Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | CuI (5) | Et₃N | DMF | 80 | 6 | 75 |
| 2 | PdCl₂(PPh₃)₂ (5) | - | CuI (5) | Et₃N | DMF | 80 | 6 | 82 |
| 3 | Pd(OAc)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| 4 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 95 |
| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Piperidine | DMF | 100 | 3 | 88 |
| 6 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | Dioxane | 100 | 3 | 85 |
Data adapted from studies on analogous aminobromopyridines.
Table 2: Scope of Terminal Alkynes in Sonogashira Coupling with Aminobromopyridines
| Entry | Aminobromopyridine | Terminal Alkyne | Product | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 95 |
| 2 | 2-Amino-3-bromopyridine | 4-Ethynyltoluene | 2-Amino-3-((4-tolyl)ethynyl)pyridine | 94 |
| 3 | 2-Amino-3-bromopyridine | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 89 |
| 4 | 2-Amino-3-bromopyridine | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 |
| 5 | 2-Amino-3-bromopyridine | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyridine | 88 |
| 6 | 2-Amino-3-bromopyridine | 3,3-Dimethyl-1-butyne | 2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)ethynyl)pyridine | 78 |
| 7 | 2-Amino-5-bromo-3-methylpyridine | Phenylacetylene | 2-Amino-5-(phenylethynyl)-3-methylpyridine | 93 |
| 8 | 2-Amino-3-bromo-5-(trifluoromethyl)pyridine | Phenylacetylene | 2-Amino-5-(phenylethynyl)-3-(trifluoromethyl)pyridine | 91 |
Yields are for isolated products. Data is based on the Sonogashira coupling of 2-amino-3-bromopyridine and its derivatives.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. The conditions are based on optimized procedures for similar substrates and should serve as a good starting point for further optimization.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂)
-
Triphenylphosphine (PPh₃) (if using a palladium source without an integrated phosphine ligand)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure: General Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), triphenylphosphine (5 mol%), and copper(I) iodide (5 mol%) under an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous DMF (to achieve a concentration of ~0.25 M of the bromopyridine) and triethylamine (2.0-3.0 eq) to the flask.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with inert gas.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. The aqueous washes can be back-extracted with the organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Discussion and Optimization
-
Catalyst and Ligand Selection: While Pd(CF₃COO)₂ with PPh₃ has shown high efficacy, other palladium sources like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ can also be effective. The choice of ligand can influence the reaction outcome, and for challenging substrates, more electron-rich and bulky phosphine ligands may be beneficial.
-
Copper Co-catalyst: Copper(I) iodide is the most common co-catalyst. It is crucial to use a high-purity source, as impurities can lead to the formation of alkyne homocoupling byproducts (Glaser coupling).
-
Base and Solvent: Triethylamine is a common base that also serves as a solvent in some cases. Other amine bases like diisopropylethylamine (DIPEA) or piperidine can also be used. DMF is a good polar aprotic solvent for this reaction, but others like dioxane or THF can be employed.
-
Temperature and Reaction Time: The reaction temperature can range from room temperature to over 100 °C. For the specific substrate this compound, starting with a temperature around 80-100 °C is recommended. Reaction times are typically in the range of 3-12 hours.
-
Substrate Considerations: The presence of the free amino and hydroxyl groups on the pyridine ring is generally well-tolerated in Sonogashira couplings. However, these groups could potentially coordinate to the metal catalysts. If low yields or side reactions are observed, protection of the amino or hydroxyl group might be considered, although this adds extra steps to the synthesis.
-
Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidation of the palladium(0) catalyst and to minimize alkyne homocoupling.
Conclusion
The Sonogashira coupling reaction provides an efficient method for the synthesis of novel alkynyl-substituted this compound derivatives. The provided protocols, based on well-established procedures for analogous compounds, offer a robust starting point for researchers. Optimization of the catalyst system, base, solvent, and temperature may be necessary to achieve the highest yields for specific terminal alkynes. The resulting products are valuable intermediates for the development of new therapeutic agents and other functional organic materials.
References
Application Notes and Protocols for Protecting Group Strategies in the Synthesis of (4-Amino-5-bromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and strategies for the orthogonal protection of the amino and hydroxyl functional groups of (4-Amino-5-bromopyridin-3-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds. The described methods enable selective modification of the molecule at different positions by ensuring that one functional group remains masked while the other is being chemically transformed.
Introduction
In the multi-step synthesis of complex organic molecules, the use of protecting groups is a fundamental strategy to prevent unwanted side reactions of reactive functional groups.[1] For a molecule such as this compound, which contains both a primary amino group and a primary hydroxyl group, an orthogonal protection strategy is essential. This allows for the selective deprotection of one group in the presence of the other, providing precise control over the synthetic route.[1] This document outlines the use of the tert-butoxycarbonyl (Boc) group for the protection of the amino functionality and the tert-butyldimethylsilyl (TBDMS) group for the protection of the hydroxyl moiety. These two groups are chosen for their well-established orthogonality; the Boc group is labile under acidic conditions, while the TBDMS group is typically removed with fluoride ions, allowing for their independent cleavage.[][3]
Orthogonal Protecting Group Strategy
The recommended orthogonal protection strategy for this compound involves a stepwise approach. Based on the higher nucleophilicity of the amino group compared to the hydroxyl group, the initial protection is directed towards the amino function. Silylation of alcohols is often performed under basic conditions which could also deprotonate the amino group, potentially leading to undesired N-silylation. Therefore, protecting the amino group first is the more logical and efficient sequence.
Logical Workflow for Orthogonal Protection
The following diagram illustrates the decision-making process and workflow for the orthogonal protection of this compound.
Caption: Orthogonal protection and deprotection workflow.
Experimental Protocols
Protocol 1: Protection of the Amino Group with tert-Butoxycarbonyl (Boc)
This protocol describes the selective protection of the 4-amino group of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add TEA (1.5 eq) or a catalytic amount of DMAP (0.1 eq).
-
To the stirred solution, add Boc₂O (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (5-bromo-3-(hydroxymethyl)pyridin-4-yl)carbamate.
Quantitative Data:
| Reactant | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|
| 4-Aminopyridine derivative | Boc₂O | TEA/DMAP | DCM/THF | 2-4 | 80-95 |[] |
Protocol 2: Protection of the Hydroxyl Group with tert-Butyldimethylsilyl (TBDMS)
This protocol details the protection of the primary hydroxyl group of the Boc-protected intermediate.
Materials:
-
tert-butyl (5-bromo-3-(hydroxymethyl)pyridin-4-yl)carbamate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve tert-butyl (5-bromo-3-(hydroxymethyl)pyridin-4-yl)carbamate (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq).
-
To the stirred solution, add TBDMSCl (1.2 eq) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature overnight, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridin-4-yl)carbamate.
Quantitative Data:
| Reactant | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|
| Primary Alcohol | TBDMSCl | Imidazole | DMF | 12-16 | 85-95 |[3] |
Experimental Workflow Diagram
The following diagram illustrates the sequential protection of the amino and hydroxyl groups.
Caption: Sequential protection workflow.
Selective Deprotection Protocols
Protocol 3: Selective Deprotection of the Boc Group
This protocol describes the removal of the Boc group while the TBDMS ether remains intact.
Materials:
-
tert-butyl (5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridin-4-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the fully protected compound (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain this compound-O-TBDMS.
Quantitative Data:
| Reactant | Reagent | Solvent | Time (h) | Yield (%) | Reference |
|---|
| N-Boc protected amine | TFA | DCM | 1-3 | >95 |[] |
Protocol 4: Selective Deprotection of the TBDMS Group
This protocol outlines the cleavage of the TBDMS ether in the presence of the Boc-protected amine.
Materials:
-
tert-butyl (5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridin-4-yl)carbamate
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the fully protected compound (1.0 eq) in THF.
-
Add TBAF (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain tert-butyl (5-bromo-3-(hydroxymethyl)pyridin-4-yl)carbamate.
Quantitative Data:
| Reactant | Reagent | Solvent | Time (h) | Yield (%) | Reference |
|---|
| O-TBDMS protected alcohol | TBAF | THF | 1-2 | >95 |[3] |
Summary and Conclusion
The orthogonal protection strategy employing Boc for the amino group and TBDMS for the hydroxyl group provides a robust and high-yielding pathway for the selective functionalization of this compound. The detailed protocols herein offer reliable methods for researchers in synthetic and medicinal chemistry to manipulate this key intermediate with precision. The clear orthogonality of these protecting groups, demonstrated by their distinct deprotection conditions, makes them an excellent choice for complex synthetic endeavors.
References
Application Notes and Protocols for the Synthesis of Derivatives from (4-Amino-5-bromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various derivatives from the versatile building block, (4-Amino-5-bromopyridin-3-yl)methanol. This trifunctional scaffold, possessing amino, bromo, and hydroxymethyl groups, offers multiple reaction sites for diversification, making it a valuable starting material in medicinal chemistry and drug discovery programs. The protocols detailed below describe common and effective methods for derivatization, including palladium-catalyzed cross-coupling reactions, esterifications, and etherifications.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the pyridine ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling for the Synthesis of Aryl and Heteroaryl Derivatives
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ (2.0 eq.) or K₂CO₃ (2.0 eq.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1) or DMF.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling of an Analogous Bromopyridine
The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides an indication of the expected yields for the coupling of this compound under similar conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | (4-Amino-5-phenylpyridin-3-yl)methanol | 85 |
| 2 | 4-Methoxyphenylboronic acid | (4-Amino-5-(4-methoxyphenyl)pyridin-3-yl)methanol | 82 |
| 3 | 3-Chlorophenylboronic acid | (4-Amino-5-(3-chlorophenyl)pyridin-3-yl)methanol | 78 |
| 4 | 2-Thiopheneboronic acid | (4-Amino-5-(thiophen-2-yl)pyridin-3-yl)methanol | 75 |
Note: The yields presented are for the coupling of 5-bromo-2-methylpyridin-3-amine and are intended to be representative. Actual yields with this compound may vary and optimization of reaction conditions is recommended.
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination for the Synthesis of N-Aryl and N-Heteroaryl Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines[3]. This method allows for the introduction of a diverse range of primary and secondary amines at the 5-position of the pyridine ring.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the aryl halide, this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., XPhos, 0.04 eq.), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.) to a dry reaction tube.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the mixture with stirring at a temperature typically between 80 and 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation: Representative Yields for Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | (4-Amino-5-(phenylamino)pyridin-3-yl)methanol | 75 |
| 2 | Morpholine | (4-Amino-5-morpholinopyridin-3-yl)methanol | 80 |
| 3 | Benzylamine | (4-Amino-5-(benzylamino)pyridin-3-yl)methanol | 72 |
| 4 | Indole | (4-Amino-5-(1H-indol-1-yl)pyridin-3-yl)methanol | 65 |
Note: Yields are hypothetical and representative. Optimization of catalyst, ligand, base, and solvent is crucial for achieving high yields.
Visualization of Buchwald-Hartwig Amination Pathway
Caption: General reaction scheme for Buchwald-Hartwig amination.
Sonogashira Coupling for the Synthesis of Alkynyl Derivatives
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyridines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst[4].
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine), add the terminal alkyne (1.2 eq.).
-
Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.03 eq.), and the copper(I) co-catalyst, CuI (0.05 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Yields for Sonogashira Coupling
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | (4-Amino-5-(phenylethynyl)pyridin-3-yl)methanol | 88 |
| 2 | Ethynyltrimethylsilane | (4-Amino-5-((trimethylsilyl)ethynyl)pyridin-3-yl)methanol | 92 |
| 3 | 1-Hexyne | (4-Amino-5-(hex-1-yn-1-yl)pyridin-3-yl)methanol | 85 |
| 4 | Propargyl alcohol | (4-Amino-5-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)methanol | 78 |
Note: Yields are hypothetical and representative. Careful control of reaction conditions is necessary to avoid side reactions such as homocoupling of the alkyne.
Derivatization of the Hydroxymethyl Group
The primary alcohol functionality at the 3-position provides a site for classic transformations such as esterification and etherification.
Esterification
Esterification of the primary alcohol can be achieved using various methods, including reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions.
Experimental Protocol: Esterification using Acyl Chloride
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or THF.
-
Add a base, for example, triethylamine (1.5 eq.) or pyridine (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Representative Yields for Esterification
| Entry | Acylating Agent | Product | Yield (%) |
| 1 | Acetyl chloride | (4-Amino-5-bromopyridin-3-yl)methyl acetate | 90 |
| 2 | Benzoyl chloride | (4-Amino-5-bromopyridin-3-yl)methyl benzoate | 85 |
| 3 | Isobutyryl chloride | (4-Amino-5-bromopyridin-3-yl)methyl isobutyrate | 88 |
Note: Yields are hypothetical and based on general esterification procedures.
Etherification (Williamson Ether Synthesis)
The hydroxyl group can be converted to an ether via the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis
-
To a suspension of a strong base, such as sodium hydride (NaH, 1.2 eq.), in an anhydrous solvent like THF or DMF, add a solution of this compound (1.0 eq.) in the same solvent at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.
-
Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Yields for Etherification
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Methyl iodide | 5-Bromo-3-(methoxymethyl)pyridin-4-amine | 85 |
| 2 | Benzyl bromide | 5-Bromo-3-((benzyloxy)methyl)pyridin-4-amine | 80 |
| 3 | Ethyl bromide | 5-Bromo-3-(ethoxymethyl)pyridin-4-amine | 82 |
Note: Yields are hypothetical. Anhydrous conditions are crucial for the success of this reaction.
Derivatization of the Amino Group
The amino group at the 4-position can undergo various transformations such as acylation, sulfonylation, and alkylation. These reactions typically require protection of the more reactive hydroxyl group, or careful control of reaction conditions to achieve selectivity.
Disclaimer: The provided protocols are general procedures and may require optimization for the specific substrate and reagents used. It is recommended to perform small-scale test reactions to determine the optimal conditions before scaling up. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies [mdpi.com]
Application Notes and Protocols for Flow Chemistry Applications of (4-Amino-5-bromopyridin-3-yl)methanol
Introduction
(4-Amino-5-bromopyridin-3-yl)methanol is a valuable building block in medicinal chemistry and drug discovery, featuring multiple reactive sites for diversification. The pyridine core is a prevalent motif in numerous pharmaceuticals.[1][2] The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, while the amino and hydroxyl groups can be further functionalized. Flow chemistry offers significant advantages over traditional batch processing for the synthesis and derivatization of such molecules, including enhanced safety, improved heat and mass transfer, higher reproducibility, and amenability to automation and scale-up.[3]
These notes outline protocols for three common and powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—applied to this compound in a continuous flow regime.
Suzuki-Miyaura Coupling in Continuous Flow
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl-aryl structures. In a flow setup, heterogeneous catalysts are often preferred to simplify product purification and allow for catalyst recycling.
Quantitative Data from Analogous Bromopyridine Couplings
The following table summarizes representative data for Suzuki-Miyaura couplings of bromopyridines performed under continuous flow conditions.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Residence Time (min) | Yield/Conversion (%) | Reference |
| 3-Bromopyridine | Phenylboronic acid | SPM3Pd (heterogeneous) | K₂CO₃ | Ethanol/Water (1:1) | 130 | 2.5 | >95 (conversion) | [4] |
| 3-Bromopyridine | Phenylboronic acid | SPM3Pd (heterogeneous) | K₂CO₃ | Ethanol/Water (1:1) | 150 | 1 | 52 (conversion) | [4] |
| 4-Bromobenzaldehyde | Phenylboronic acid | Graphene-supported Pd | K₂CO₃ | H₂O-EtOH-THF (1:1:1) | 135 | < 1 | 96 (conversion) | [5] |
| Various Aryl Iodides | Phenylboronic acid | SS-Pd (heterogeneous) | K₂CO₃ | Dioxane/Water | 100-120 | N/A | Excellent | [5] |
Experimental Protocol: Continuous Flow Suzuki-Miyaura Coupling of this compound
Objective: To synthesize (4-amino-5-(aryl)pyridin-3-yl)methanol via a continuous flow Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Palladium catalyst packed in a column (e.g., SiliaCat DPP-Pd or SPM3Pd)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Flow chemistry system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) equipped with a column reactor and back pressure regulator.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 equiv., e.g., 0.1 M) and the arylboronic acid (1.2 equiv.) in the chosen solvent system.
-
Prepare a separate stock solution of the base (e.g., K₂CO₃, 2.0 equiv.) in the same solvent system. If the base is not fully soluble, it can be introduced as a separate stream.
-
-
System Setup:
-
Install a packed column with the heterogeneous palladium catalyst into the column reactor of the flow system.
-
Set the reactor temperature to 120 °C.
-
Set the system back pressure to 10 bar to prevent solvent outgassing.
-
Prime the pumps and lines with the reaction solvent.
-
-
Reaction Execution:
-
Pump the reagent and base solutions through a T-mixer into the heated column reactor.
-
Adjust the flow rates to achieve a residence time of approximately 5-10 minutes. For a 10 mL column reactor, a total flow rate of 1-2 mL/min would be appropriate.
-
Collect the output from the reactor after allowing the system to reach a steady state (typically after 3-5 reactor volumes have passed).
-
-
Workup and Analysis:
-
The collected stream is typically pure enough for initial analysis. If a homogeneous catalyst were used, an in-line scavenger column or liquid-liquid extraction would be necessary.
-
Analyze the product mixture by LC-MS and ¹H NMR to determine conversion and yield.
-
Purify the product by flash column chromatography if required.
-
Illustrative Workflow
Caption: General workflow for a continuous flow cross-coupling reaction.
Buchwald-Hartwig Amination in Continuous Flow
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. In flow chemistry, challenges can arise from the use of insoluble inorganic bases, which can clog the reactor. Using soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can circumvent this issue.[6][7]
Quantitative Data from Analogous Bromopyridine Aminations
The following table presents data for Buchwald-Hartwig aminations of bromopyridines, highlighting conditions suitable for flow chemistry.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Residence Time (min) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | "XantPhos Pd G3" | DBU | MeCN/PhMe | 140 | 60 | 95 | [6][7] |
| 4-Bromobenzonitrile | Benzylamine | "XantPhos Pd G3" | DBU | MeCN/PhMe | 140 | 60 | 88 | [6][7] |
| 2-Bromopyridine | Various volatile amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | Batch | 55-98 | [8] |
Experimental Protocol: Continuous Flow Buchwald-Hartwig Amination
Objective: To synthesize N-substituted (4-amino-5-(amino)pyridin-3-yl)methanol derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., Morpholine)
-
Palladium pre-catalyst (e.g., XantPhos Pd G3)
-
Soluble organic base (e.g., DBU)
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Anhydrous, degassed solvent (e.g., Acetonitrile/Toluene mixture)
-
Flow chemistry system with a heated coil reactor.
Procedure:
-
Reagent Preparation:
-
In an inert atmosphere (glovebox), prepare a single stock solution containing this compound (1.0 equiv., e.g., 0.1 M), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., 5 mol%), and DBU (2.0 equiv.) in the chosen solvent.
-
-
System Setup:
-
Use a stainless-steel or PFA coil reactor appropriate for the reaction temperature.
-
Set the reactor temperature to 140 °C.
-
Set the back pressure regulator to 15-20 bar.
-
Prime the system with the reaction solvent.
-
-
Reaction Execution:
-
Pump the premixed reagent solution into the heated coil reactor.
-
Set the flow rate to achieve the desired residence time (e.g., 60 minutes). For a 10 mL reactor, this would be a flow rate of ~0.167 mL/min.
-
Collect the product stream at the outlet after the system has stabilized.
-
-
Workup and Analysis:
-
The crude reaction mixture can be analyzed directly by LC-MS.
-
For purification, the solvent can be removed under reduced pressure, and the residue purified by silica gel chromatography.
-
Sonogashira Coupling in Continuous Flow
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. This reaction is fundamental for synthesizing conjugated systems found in materials science and pharmaceuticals.
Quantitative Data from Analogous Bromopyridine Couplings
This table provides examples of Sonogashira couplings of bromopyridines, adaptable to flow processes.
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Residence Time (min) | Yield (%) | Reference |
| 6-Bromo-3-fluoropicolinonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | RT | Batch (16h) | Low (25) | [9] | |
| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | None (Cu-free) | NBu₃ | THF | 100 | 30 | High | [7] |
| 4-Iodo-anisole | Phenylacetylene | FibreCat® 1032 | None (Cu-free) | NaOH | Methanol | 100 | 5-8 | High | [10] |
Experimental Protocol: Continuous Flow Copper-Free Sonogashira Coupling
Objective: To synthesize (4-amino-5-(alkynyl)pyridin-3-yl)methanol derivatives.
Materials:
-
This compound
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Terminal alkyne (e.g., Phenylacetylene)
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Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Base (e.g., Tri-n-butylamine, NBu₃)
-
Anhydrous, degassed solvent (e.g., THF)
-
Flow chemistry system with a heated coil reactor.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution containing this compound (1.0 equiv., e.g., 0.1 M), the terminal alkyne (1.5 equiv.), the palladium catalyst (2 mol%), and NBu₃ (3.0 equiv.) in THF.
-
-
System Setup:
-
Equip the flow reactor with a PFA coil.
-
Set the reactor temperature to 100 °C.
-
Set the back pressure to 10 bar.
-
Prime the system with THF.
-
-
Reaction Execution:
-
Pump the prepared solution through the heated coil reactor.
-
Adjust the flow rate to achieve a residence time of approximately 30 minutes.
-
Collect the product stream after stabilization.
-
-
Workup and Analysis:
-
Analyze the output by LC-MS and ¹H NMR.
-
Concentrate the solution and purify the resulting crude product via column chromatography.
-
Diversification Pathway
Caption: Diversification of the starting material via flow chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki Coupling in Flow Reactors - Wordpress [reagents.acsgcipr.org]
- 4. vapourtec.com [vapourtec.com]
- 5. mdpi.com [mdpi.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. thalesnano.com [thalesnano.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of (4-Amino-5-bromopyridin-3-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of (4-Amino-5-bromopyridin-3-yl)methanol.
Troubleshooting Guide
Question 1: My Suzuki coupling reaction with this compound is resulting in a very low yield or failing completely. What are the most common causes?
Answer:
Low or no yield in the Suzuki coupling of this compound is a common challenge due to the specific functionalities of the molecule. The primary issues often stem from catalyst inhibition or deactivation, suboptimal reaction conditions, or inherent substrate reactivity. Here are the most likely culprits:
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Catalyst Inhibition by the Aminopyridine Moiety: The nitrogen atom of the pyridine ring and the exocyclic amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This is a well-documented issue with aminopyridine substrates in Suzuki couplings.
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Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be effective for this substrate. The electron-rich and sterically hindered nature of the substrate often requires more specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote efficient oxidative addition and reductive elimination.[1][3]
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Suboptimal Base and Solvent Combination: The choice of base and solvent is critical and highly interdependent. An inappropriate combination can lead to poor solubility of reagents, inefficient transmetalation, or promotion of side reactions.[3][4]
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Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to oxidation and deactivation of the catalyst.[1][2][3][5]
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Side Reactions: The primary side reactions leading to low yield are protodeboronation of the boronic acid and homocoupling of the boronic acid.[3][6]
Question 2: I am observing significant consumption of my starting material, this compound, but the desired product is not forming. What are the likely side reactions?
Answer:
When the starting material is consumed without the formation of the desired product, it strongly suggests the prevalence of side reactions. For this specific substrate, the most probable side reactions are:
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Protodeboronation: This is a common side reaction where the boronic acid reacts with residual water or other proton sources in the reaction mixture, replacing the boron group with a hydrogen atom.[3] This effectively quenches the nucleophile. Heteroaryl boronic acids can be particularly susceptible to this pathway.[3]
-
Dehalogenation: The starting this compound can be reduced to (4-Amino-pyridin-3-yl)methanol. This can occur in the presence of certain phosphine ligands and bases, especially at elevated temperatures.[2]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or an excess of the palladium catalyst.[2][6]
Frequently Asked Questions (FAQs)
FAQ 1: Which catalyst system is recommended for the Suzuki coupling of this compound?
For challenging substrates like this compound, a highly active catalyst system is necessary. Consider using a pre-formed Pd(II) catalyst with a bulky, electron-rich phosphine ligand. N-heterocyclic carbene (NHC) ligands have also shown great success with sterically hindered substrates.[7]
Recommended Catalyst Systems:
| Catalyst/Ligand Combination | Rationale |
| Pd(OAc)₂ with SPhos or XPhos | Buchwald ligands are known to be effective for challenging couplings, including those with heteroaryl halides.[3] |
| PdCl₂(dppf) | A common and often effective catalyst for a range of Suzuki couplings, though may require optimization for this specific substrate.[8][9] |
| Acenaphthoimidazolylidene Palladium Complexes | These have demonstrated high efficiency for sterically hindered substrates.[7] |
FAQ 2: What are the optimal base and solvent conditions for this reaction?
The optimal base and solvent are highly dependent on each other and the specific boronic acid being used. A good starting point is to screen a few combinations.
Recommended Base/Solvent Combinations:
| Base | Solvent System (v/v) | Temperature (°C) | Notes |
| K₃PO₄ | Dioxane/Water (4:1) | 80-100 | A robust and frequently used system for heteroaryl couplings.[1] |
| Cs₂CO₃ | Dioxane | 80-100 | Anhydrous conditions can sometimes suppress protodeboronation.[4] |
| K₂CO₃ | Acetonitrile/Water (4:1) | 80 | A milder base that can be effective and minimize side reactions.[9][10] |
| t-BuOK | Dioxane | 80-100 | A strong base that has been shown to be effective with sterically hindered substrates.[7] |
FAQ 3: How can I minimize catalyst inhibition by the amino and pyridine groups?
While protection of the amino and hydroxyl groups is a possibility, it adds extra steps to the synthesis.[11] A more direct approach is to carefully select the ligand and reaction conditions. The use of bulky ligands can create a steric shield around the palladium center, disfavoring coordination with the substrate's nitrogen atoms.
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4][5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: (4-Amino-5-bromopyridin-3-yl)methanol in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Amino-5-bromopyridin-3-yl)methanol. The following information addresses common issues related to byproduct formation in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a trifunctional building block primarily used in cross-coupling reactions. The bromine atom at the 5-position is susceptible to palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The amino and hydroxymethyl groups can also be involved in various transformations, including acylation, alkylation, and oxidation.
Q2: I am observing a significant amount of a doubly-brominated impurity in my starting material. What is the likely cause?
A2: The presence of a di-bromo impurity, likely (4-Amino-3,5-dibromopyridin-3-yl)methanol, can arise from the synthetic route used to prepare the starting material. Over-bromination of aminopyridine precursors is a known side reaction.[1] It is crucial to start with a high-purity reagent to avoid carrying this impurity into subsequent steps.
Q3: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled boronic acid byproduct. How can I minimize this?
A3: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[2] To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Additionally, optimizing the reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, can significantly reduce homocoupling.
Q4: The palladium catalyst in my cross-coupling reaction seems to be deactivating. What could be the reason?
A4: The aminopyridine moiety, with its basic nitrogen atoms in the ring and the amino group, can chelate to the palladium center. This coordination can sometimes inhibit the catalytic cycle, leading to catalyst deactivation and incomplete conversion. The choice of a suitable ligand is critical to modulate the catalyst's reactivity and stability.
Q5: Can the hydroxymethyl group interfere with my cross-coupling reaction?
A5: The primary alcohol of the hydroxymethyl group is generally stable under typical cross-coupling conditions. However, under strongly basic or oxidative conditions, it could potentially be deprotonated or oxidized. If you suspect interference, protection of the alcohol as a silyl ether (e.g., TBDMS) or benzyl ether may be necessary.
Troubleshooting Guide: Byproduct Formation
This guide provides potential causes and solutions for common byproducts observed in reactions with this compound.
| Observed Byproduct | Potential Cause(s) | Troubleshooting Steps |
| Homocoupled Boronic Acid (in Suzuki Coupling) | Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and the reaction mixture. - Maintain a positive pressure of an inert gas (N₂ or Ar). - Use fresh, high-quality reagents. |
| Debrominated Starting Material | Reductive dehalogenation, often promoted by certain palladium catalysts and reaction conditions. | - Use a milder base. - Screen different palladium catalysts and ligands. - Reduce reaction temperature or time. |
| Oxidized Starting Material (Aldehyde or Carboxylic Acid) | Presence of oxidizing agents or air, especially at elevated temperatures. | - Ensure an inert atmosphere. - Use purified, oxygen-free solvents. - Avoid excessively high reaction temperatures. |
| Dimerization of Starting Material | Self-coupling under cross-coupling conditions. | - Optimize catalyst and ligand choice. - Adjust the stoichiometry of reagents. |
| N-Arylated or O-Arylated Byproducts | Competing nucleophilic attack from the amino or hydroxymethyl group in cross-coupling reactions. | - Use a ligand that favors C-C or C-N bond formation at the bromine position. - Consider protecting the amino or hydroxyl group if the issue persists. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of each parameter is often necessary for a specific substrate.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Catalyst Poisoning by (4-Amino-5-bromopyridin-3-yl)methanol
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing (4-Amino-5-bromopyridin-3-yl)methanol in catalytic reactions and may be encountering issues with catalyst deactivation. The following troubleshooting guides and FAQs will help you address and resolve these challenges in your experiments.
Troubleshooting Guide
Issue 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or has stalled completely after adding this compound.
-
Question: What are the likely causes for the reaction failure?
-
Answer: The primary suspect is catalyst poisoning. The this compound molecule possesses two potential sources of catalyst deactivation: the pyridine nitrogen and the exocyclic amino group. Both are Lewis basic and can strongly coordinate to the active metal center (e.g., Palladium), thereby inhibiting its catalytic activity.[1][2]
-
-
Question: How can I confirm that catalyst poisoning is the issue?
-
Answer: A common visual cue for palladium catalyst deactivation is a change in the reaction mixture's color to black, which indicates the precipitation of palladium black.[3] You can also monitor the reaction progress by techniques like TLC or LC-MS. If the reaction proceeds initially but then stops after the addition of the aminopyridine substrate, poisoning is highly probable.
-
-
Question: What immediate steps can I take to mitigate this problem?
-
Answer:
-
Ligand Selection: Switch to bulkier, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands can create steric hindrance around the metal center, making it more difficult for the aminopyridine to coordinate and poison the catalyst.
-
Slow Addition: Instead of adding the this compound all at once, add it slowly to the reaction mixture over an extended period. This maintains a low concentration of the potential poison at any given time, reducing its inhibitory effect.[1]
-
Use of Pre-catalysts: Employ pre-formed palladium pre-catalysts. These are often more robust and less susceptible to poisoning than catalysts generated in situ.[1][4]
-
-
Issue 2: I am observing significant byproduct formation and low yield in my hydrogenation reaction.
-
Question: Besides catalyst poisoning, what else could be causing these issues?
-
Answer: In hydrogenation reactions, the nitrogen atom of the pyridine ring can bind to the catalyst surface (e.g., PtO₂, Rh₂O₃, Pd/C) and inhibit the reaction.[5][6] This can lead to incomplete reduction or side reactions. The reaction conditions, such as solvent and pressure, also play a crucial role in the selectivity and efficiency of pyridine hydrogenation.[5][6]
-
-
Question: How can I improve the outcome of my hydrogenation reaction?
-
Answer:
-
Catalyst Choice: Rhodium-based catalysts, such as Rh₂O₃, have shown good performance in the hydrogenation of functionalized pyridines under mild conditions.[6] Platinum oxide (PtO₂) in a protic solvent like glacial acetic acid can also be effective, although it may require harsher conditions.[5]
-
Solvent and Additives: The choice of solvent is critical. For some hydrogenations, trifluoroethanol (TFE) has been shown to be effective.[6] In other cases, the addition of a strong Brønsted acid like HCl can be essential to protonate the pyridine nitrogen, preventing it from poisoning the catalyst.[7]
-
Reaction Parameters: Optimize the hydrogen pressure and reaction temperature. A lower pressure might be sufficient and could improve selectivity, depending on the catalyst and solvent system.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst poisoning by aminopyridines?
A1: The primary mechanism is the strong coordination of the Lewis basic nitrogen atoms (from both the pyridine ring and the amino group) to the active sites of the transition metal catalyst. This blocks the sites that are necessary for the catalytic cycle to proceed, leading to a significant drop in or complete loss of catalytic activity.[8][9]
Q2: Are there any general preventative measures I can take to avoid catalyst poisoning?
A2: Yes, several preventative strategies can be employed:
-
Purify Your Reagents: Ensure that all starting materials, solvents, and reagents are of high purity to avoid introducing other potential catalyst poisons.[8]
-
Inert Atmosphere: For many cross-coupling reactions, maintaining a strict inert atmosphere (e.g., using Argon or Nitrogen) is crucial to prevent oxidation and deactivation of the catalyst.[1][10]
-
Catalyst Design: In some industrial applications, catalysts can be designed with protective coatings or modified active sites to be more resistant to poisoning.[11][12]
Q3: Can a poisoned catalyst be regenerated?
A3: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst. Two common methods are:
-
Thermal Regeneration: This involves heating the catalyst to high temperatures to burn off or desorb the poisoning species.[12]
-
Chemical Regeneration: This uses chemical treatments to remove the poison. For example, washing with an acidic or basic solution, or using an oxidizing agent like hydrogen peroxide.[13][14]
Q4: I am using a palladium on carbon (Pd/C) catalyst. Is it prone to poisoning by this compound?
A4: Yes, Pd/C is susceptible to poisoning by nitrogen-containing compounds. The lone pair of electrons on the nitrogen can strongly adsorb onto the palladium surface, deactivating it.[15]
Q5: Where can I find more information on the DOT language for creating diagrams?
A5: The official Graphviz documentation is a comprehensive resource. There are also many online tutorials and examples that can help you get started with the DOT language.[16][17][18][19]
Data on Catalyst Performance Degradation
| Catalyst System | Reaction Type | Expected Impact of this compound | Troubleshooting Recommendations |
| Pd(OAc)₂ / PPh₃ | Suzuki Coupling | Severe deactivation, potential for complete reaction stall. Formation of palladium black. | Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos). Use a pre-catalyst. Slow addition of the aminopyridine. |
| Pd₂(dba)₃ / XPhos | Buchwald-Hartwig Amination | Moderate to high deactivation, depending on reaction conditions. | Increase ligand loading. Screen different bases and solvents. |
| PtO₂ | Hydrogenation | Reduced reaction rate and potential for incomplete conversion. | Use of acidic co-solvents (e.g., acetic acid). Increase hydrogen pressure and temperature. |
| Rh₂O₃ on Carbon | Hydrogenation | Milder deactivation compared to Palladium or Platinum catalysts. | Optimize solvent (e.g., TFE) and reaction time. |
| Raney Nickel | Reductive Amination | High susceptibility to poisoning. | Not recommended without catalyst protection strategies. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound using a Poisoning-Resistant Catalyst System
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl boronic acid (1.2 equivalents), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the bulky phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.5 equivalents).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v) via syringe.
-
Initial Stirring: Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent.
-
Slow Addition: Add the solution of this compound to the reaction mixture dropwise over 1-2 hours using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst
This protocol is a general guideline and should be optimized for your specific case. Handle all reagents with appropriate safety precautions.
-
Catalyst Recovery: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture. Wash the catalyst with the reaction solvent to remove any residual organic compounds.
-
Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 50-60 °C) to remove residual solvent.
-
Oxidative Treatment:
-
Place the dried, poisoned catalyst in a round-bottom flask.
-
Add a dilute solution of hydrogen peroxide (e.g., 3-5% in water) to the catalyst with stirring. Caution: The reaction can be exothermic.
-
Stir the slurry for 1-2 hours at room temperature.
-
Alternatively, for sulfur poisoning, a controlled oxidation in air at elevated temperatures (e.g., 100-140 °C) can be effective.[13]
-
-
Washing: Filter the catalyst and wash it thoroughly with deionized water until the washings are neutral. Then, wash with a solvent like ethanol or acetone.
-
Drying: Dry the regenerated catalyst under vacuum.
-
Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to determine its efficacy.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 12. m.youtube.com [m.youtube.com]
- 13. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 14. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. youtube.com [youtube.com]
- 18. sketchviz.com [sketchviz.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of (4-Amino-5-bromopyridin-3-yl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing cross-coupling reactions with (4-Amino-5-bromopyridin-3-yl)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions
Q1: Which cross-coupling reactions are suitable for this compound?
A1: this compound is a versatile building block for various palladium-catalyzed cross-coupling reactions. The most common and effective methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this substrate include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a widely used and robust reaction with high functional group tolerance.[1][2]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[3][4] This reaction is crucial for synthesizing substituted amino-pyridines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[5][6]
Q2: Do I need to protect the amino or hydroxyl groups on this compound during cross-coupling reactions?
A2: Not necessarily. Many modern palladium-catalyzed cross-coupling reactions are highly tolerant of functional groups. It is often possible to perform the coupling without protecting the amino and hydroxyl groups, which simplifies the synthetic route.[7] However, in some cases, these groups can interfere with the catalyst or reagents. If you observe low yields or side reactions, protection might be necessary. The primary amino group can sometimes coordinate to the palladium catalyst, potentially inhibiting the reaction.[8]
Troubleshooting Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling reaction with this compound is not working or giving low yields. What are the common causes?
A3: Several factors can lead to poor performance in Suzuki-Miyaura coupling reactions with this substrate. Here are some common issues and their solutions:
-
Catalyst Inactivation/Inhibition: The amino group on the pyridine ring can coordinate with the palladium catalyst and inhibit its activity.[8]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[7] Consider using a modern pre-catalyst (e.g., a Buchwald G3 pre-catalyst) to ensure the generation of an active and stable catalytic species.[7] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also overcome partial inhibition.[7]
-
-
Suboptimal Base: The choice and quality of the base are critical.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo hydrolysis, especially under basic conditions.
-
Poor Solubility: The substrate or reagents may not be fully dissolved in the reaction solvent.
-
Solution: A mixture of solvents, such as 1,4-dioxane and water (e.g., 4:1 ratio), can improve solubility and reaction efficiency.[9] If solubility remains an issue, consider alternative solvents like toluene/water or THF/water.
-
Q4: I am observing significant amounts of side products in my Suzuki-Miyaura reaction. How can I identify and minimize them?
A4: Common side products and strategies to minimize them are outlined below:
-
Dehalogenation: The starting material is converted to (4-Amino-pyridin-3-yl)methanol.
-
Cause: The palladium catalyst can react with hydride sources in the reaction mixture.
-
Solution: Ensure the reaction is performed under an inert atmosphere and use solvents that are less prone to acting as hydride sources.[10] Optimizing the reaction time to be just long enough for product formation can also minimize this side reaction.[7]
-
-
Homocoupling of the Boronic Acid: The boronic acid couples with itself to form a biaryl product.
-
Cause: This can be promoted by the presence of Pd(II) species, often from incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst by oxygen.
-
Solution: Use a Pd(0) source directly or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst.[10] Thoroughly degassing the reaction mixture is crucial.
-
Troubleshooting Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination is failing to produce the desired C-N coupled product. What should I check?
A5: The success of a Buchwald-Hartwig amination depends heavily on the catalyst system and reaction conditions.
-
Inappropriate Catalyst/Ligand Combination: Not all palladium catalysts and ligands are suitable for this transformation.
-
Incorrect Base: The choice of base is critical for the deprotonation of the amine.
-
Reaction Temperature and Time: The reaction may not have reached completion.
-
Solution: These reactions are often run at elevated temperatures (80-110 °C).[13] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Q6: I am observing a competing dehalogenation side reaction in my Buchwald-Hartwig amination. How can I prevent this?
A6: Dehalogenation can be a significant side reaction.
-
Cause: Beta-hydride elimination from the palladium-amide intermediate can lead to the formation of the dehalogenated arene and an imine.[3]
-
Solution: The choice of ligand can influence the rate of reductive elimination versus beta-hydride elimination. Using chelating ligands like BINAP or dppf may favor the desired C-N bond formation.[3] Optimizing the reaction temperature and time can also help minimize this side reaction.
Troubleshooting Sonogashira Coupling
Q7: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding. What are the likely issues?
A7: Sonogashira couplings have their own set of common challenges.
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial.
-
Homocoupling of the Alkyne (Glaser Coupling): The terminal alkyne can couple with itself to form a diyne.
-
Cause: This is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents.
-
-
Reaction Conditions: The reaction may not be optimized for this specific substrate.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for cross-coupling reactions of bromopyridine derivatives, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~85 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 3 | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
Data adapted from studies on structurally similar bromopyridines and aryl bromides.[1][8]
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 12 |
| 2 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 16 |
| 3 | RuPhos Precatalyst | - | LiHMDS | THF | 65 | 16 |
Data adapted from studies on the amination of bromopyridines.[8][11][13]
Table 3: Sonogashira Coupling of Bromopyridines
| Entry | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | RT | 16 |
| 2 | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 |
| 3 | PdCl₂(PPh₃)₂ | CuI | iPr₂NH | DMF | 80 | 12 |
Data adapted from studies on the Sonogashira coupling of bromopyridines.[15][16]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[8]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[8]
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.[10]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), ligand (if applicable, e.g., Xantphos, 4-10 mol%), and base (e.g., Cs₂CO₃, 1.5 equiv) under an inert atmosphere.[11][13]
-
Add this compound (1.0 equiv).
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).[13]
-
Add the anhydrous solvent (e.g., toluene) via syringe.[13]
-
Add the amine coupling partner (1.2-1.5 equiv) to the reaction mixture via syringe.[13]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[13]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[13]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and then with brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13]
General Protocol for Sonogashira Coupling
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5.0 mol%), and copper(I) iodide (5.0 mol%) under a nitrogen atmosphere.[15]
-
Add the solvent (e.g., DMF) and stir for 30 minutes.[15]
-
Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and the amine base (e.g., Et₃N).[15]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) for the required time (e.g., 3 hours), monitoring the reaction by TLC.[15]
-
After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Caption: Troubleshooting logic for low-yield Suzuki coupling.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Purification of (4-Amino-5-bromopyridin-3-yl)methanol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of (4-Amino-5-bromopyridin-3-yl)methanol and its derivatives. The information provided is based on general principles of purifying substituted pyridines and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can arise from starting materials, side reactions, or over-reactions. These may include unreacted starting materials, di-brominated byproducts, or isomers formed during synthesis. The specific impurities will depend on the synthetic route employed.
Q2: What are the recommended primary purification techniques for this class of compounds?
A2: The most effective purification methods for aminopyridine derivatives are typically column chromatography on silica gel and recrystallization.[1][2] Acid-base extraction can also be a useful technique to separate the basic pyridine product from non-basic impurities.[1]
Q3: How can I address the issue of peak tailing during column chromatography on silica gel?
A3: The basic nature of the pyridine nitrogen can interact with the acidic silica gel, causing peak tailing.[1] This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1][3]
Q4: My compound "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point. To resolve this, reheat the solution to redissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly.[4] Seeding with a pure crystal or scratching the inside of the flask can also help induce crystallization.[4]
Q5: Are there any stability concerns I should be aware of during purification?
A5: Some brominated pyridine derivatives can be sensitive to acidic conditions, which might be present on standard silica gel.[4] It is also advisable to avoid prolonged exposure to high temperatures, which could potentially lead to degradation.[4] When removing solvents, using a rotary evaporator at the lowest feasible temperature is recommended.[4]
Troubleshooting Guides
Table 1: Common Potential Impurities and Mitigation Strategies
| Impurity Type | Potential Origin | Recommended Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction | Optimize reaction conditions (time, temperature). Purify via column chromatography.[3] |
| Di-brominated Species | Over-bromination during synthesis | Careful control of stoichiometry. Separation by column chromatography or selective recrystallization.[2] |
| Isomeric Byproducts | Lack of regioselectivity in synthesis | High-efficiency column chromatography with a shallow gradient.[3] |
| Catalyst Residues | Incomplete removal during work-up | Filtration through a pad of celite or silica gel. Appropriate aqueous washes.[1] |
Table 2: Comparison of Primary Purification Methods
| Method | Principle | Typical Purity | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption | >98% | High resolution for complex mixtures.[1] | Can be time-consuming and require large solvent volumes. Potential for product decomposition on acidic silica.[3] |
| Recrystallization | Differential solubility | >99% (for suitable compounds) | Highly effective for achieving high purity. Scalable. | Requires a suitable solvent to be found. Can have lower yields if the product is significantly soluble at low temperatures.[4][5] |
| Acid-Base Extraction | Partitioning based on pKa | Variable | Good for removing non-basic impurities from the basic product. | May not remove basic impurities. Requires multiple extraction steps.[1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed to purify this compound derivatives while minimizing peak tailing.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine
-
Chromatography column, collection tubes, TLC plates
Procedure:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system (e.g., hexanes/ethyl acetate) that gives the desired compound an Rf value of approximately 0.2-0.3.
-
Prepare Eluent: Prepare the selected eluent and add 0.5% (v/v) triethylamine to the mixture.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the packed column.[4]
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the column.
-
-
Elution: Begin elution with the initial non-polar mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol is effective for obtaining highly pure crystalline material.
Materials:
-
Crude this compound derivative
-
Screening solvents (e.g., ethanol, ethyl acetate, acetonitrile, toluene, or mixtures with water/hexanes)
-
Erlenmeyer flask with a reflux condenser
-
Heating source (e.g., heating mantle)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: In a small test tube, find a solvent or solvent pair that dissolves the crude product when hot but in which the product is sparingly soluble at room temperature or below.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place it in an ice bath.[2][4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualized Workflows and Logic
Caption: General workflow for the purification of synthesized compounds.
Caption: Logic diagram for troubleshooting chromatography issues.
Caption: Decision tree for selecting an appropriate purification method.
References
Removal of palladium catalyst from (4-Amino-5-bromopyridin-3-yl)methanol reactions
Topic: Removal of Palladium Catalyst from (4-Amino-5-bromopyridin-3-yl)methanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving this compound.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: High Residual Palladium Levels After Filtration
-
Symptoms: The filtrate remains colored (yellow, brown, or black), or analytical testing (e.g., ICP-MS) indicates unacceptable levels of palladium.
-
Possible Causes and Solutions:
-
Incomplete Precipitation of Palladium: The palladium catalyst may not have fully crashed out of the solution.
-
Solution: Try adding an anti-solvent to induce precipitation before filtration.
-
-
Presence of Soluble Palladium Species: Simple filtration is only effective for heterogeneous palladium catalysts (e.g., Pd/C).[1][2] Soluble palladium complexes may be present. The nitrogen atoms in the aminopyridine structure of this compound can act as strong ligands, forming stable, soluble complexes with palladium.[3][4][5]
-
Ineffective Filtration Setup: The filter medium may not be fine enough to capture all the palladium particles.
-
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain high even after treatment with a scavenger.
-
Possible Causes and Solutions:
-
Incorrect Scavenger Selection: The chosen scavenger may not have a high affinity for the specific palladium species in your reaction mixture. Thiol-based scavengers are generally effective for Pd(II), while other types might be better for Pd(0).[1]
-
Insufficient Scavenger Amount or Reaction Time: The amount of scavenger or the treatment time may be inadequate for complete removal.
-
Product-Palladium Complexation: The this compound product can form a stable complex with palladium, making it difficult for the scavenger to capture the metal.[6]
-
Solution: Try adding a competing ligand or changing the solvent to disrupt this complex before adding the scavenger.[6]
-
-
Problem 3: Product Loss During Palladium Removal
-
Symptoms: Significant decrease in the yield of this compound after the purification step.
-
Possible Causes and Solutions:
-
Non-specific Adsorption to Scavenger or Activated Carbon: The product may be adsorbing to the surface of the scavenger or activated carbon.[5][7]
-
Solution 1: Reduce the amount of scavenger or activated carbon to the minimum effective quantity.[1][6]
-
Solution 2: After filtration, wash the scavenger or carbon thoroughly with fresh solvent to recover any adsorbed product.[1]
-
Solution 3: Screen different scavengers, as some may have a lower affinity for your product.[1]
-
-
Co-elution during Chromatography: The product and palladium species may have similar polarities, leading to their co-elution during column chromatography.[6]
-
Solution: Optimize the solvent system for chromatography to achieve better separation.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving this compound?
A1: The primary challenge stems from the molecular structure of this compound. The nitrogen atoms in both the pyridine ring and the amino group can act as strong ligands, forming stable and often soluble complexes with palladium.[3][4][5] This chelation makes it difficult to remove the palladium using simple filtration.
Q2: What are the most common methods for removing palladium catalysts in this context?
A2: The most common and effective methods include:
-
Filtration through Celite: Primarily for heterogeneous catalysts like palladium on carbon (Pd/C).[2][8]
-
Adsorption using Scavengers: Solid-supported reagents with high affinity for palladium, such as those based on thiols, amines, or trimercaptotriazine (TMT), are widely used.[1][3][9]
-
Activated Carbon Treatment: A cost-effective method, but it can sometimes lead to product loss due to non-specific adsorption.[10][11]
-
Column Chromatography: Can be effective but may require optimization to separate the product from palladium complexes.[2][12]
Q3: How do I choose the right palladium scavenger?
A3: The choice of scavenger depends on several factors:
-
The oxidation state of the palladium: Thiol-based scavengers are often effective for Pd(II).[1]
-
The reaction solvent: Ensure the scavenger is compatible with your solvent system.[1]
-
The nature of your product: The scavenger should not react with or strongly adsorb your this compound. Given the amine functionality, scavengers with electrophilic groups should be used with caution.[3]
Q4: What are the typical regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities.[7][13] For palladium, the permitted daily exposure (PDE) is low, often translating to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance.[4][14] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[4]
Q5: How can I quantify the amount of residual palladium in my product?
A5: Accurate quantification is critical. The standard and most sensitive methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [15]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) [4]
-
Atomic Absorption (AA) Spectroscopy [15]
-
X-ray Fluorescence (XRF) is another validated method.[15][16]
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference(s) |
| Filtration through Celite | N/A | N/A | Effective for insoluble Pd | [2] |
| Activated Carbon | 2239 | 20 | 99.1% | [7] |
| Column Chromatography | >100 (in some cases) | <100 (in over half of samples) | ~90% | [10][12] |
| Si-TMT Scavenger | High | <1 ppm | >99% | [7] |
| MP-TMT Scavenger | 852 | < 5 | >99.4% | [10] |
| Thiol-based Silica Scavenger | 186 | Not Detected | >99.9% | [10] |
Table 2: Performance of Selected Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference(s) |
| Biotage® MP-TMT | 852 | <10 | 50 mg scavenger in THF/DMF | [1] |
| ISOLUTE® Si-TMT | 500 | ~20 | 2g scavenger in EtOAc | [1] |
| ISOLUTE® Si-Thiol | 500 | <10 | 2g scavenger in EtOAc | [1] |
| Activated Carbon | 500 | ~65 | 2g scavenger in EtOAc | [1] |
| SiliaMetS Thiol | 1668 | 70 | 0.6 w/w scavenger, 50 °C, 4h | [17] |
| SEM26 | 1668 | 20 | 0.6 w/w scavenger, 50 °C, 4h | [17] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
This method is suitable for removing insoluble palladium species, such as palladium on carbon (Pd/C).[10]
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper and gently compact it.[1][2]
-
Pre-wet the Pad: Pre-wet the Celite pad with the solvent used in your reaction mixture.[1]
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1] Slowly pour the diluted mixture onto the center of the Celite bed under gentle vacuum.[1]
-
Wash the Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[1]
-
Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[1]
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
This method is effective for removing soluble palladium species.[1]
-
Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state and your reaction conditions.[1]
-
Add the Scavenger: Add the recommended amount of the solid-supported scavenger to the reaction mixture. This is often specified by the manufacturer in weight percent or equivalents relative to the palladium catalyst.[1][4]
-
Stir the Mixture: Stir the mixture at room temperature or with gentle heating for the recommended time (typically 1 to 24 hours).[1]
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration through a simple filter paper or a short plug of Celite.[1]
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product and combine the filtrates.[1]
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. arborassays.com [arborassays.com]
- 16. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cphi-online.com [cphi-online.com]
Overcoming poor solubility of (4-Amino-5-bromopyridin-3-yl)methanol in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Amino-5-bromopyridin-3-yl)methanol, particularly concerning its poor solubility in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound possesses both polar and non-polar functional groups. The amino (-NH₂) and methanol (-CH₂OH) groups can participate in hydrogen bonding, suggesting solubility in polar protic solvents. The bromopyridine ring provides some non-polar character, which may allow for solubility in certain organic solvents. However, the combination of these features can lead to poor solubility in a single solvent system.
Q2: My reaction with this compound is sluggish or incomplete. Could this be a solubility issue?
Yes, poor solubility is a common reason for incomplete or slow reactions. If the starting material is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to low yields and extended reaction times. Visual inspection of your reaction mixture for undissolved solids is a crucial first step in troubleshooting.
Q3: What initial steps can I take to improve the solubility of this compound in my reaction?
Several general strategies can be employed to enhance the solubility of your compound:
-
Solvent Screening: Experiment with a range of solvents with varying polarities.
-
Co-solvents: Using a mixture of solvents can often be more effective than a single solvent. For example, a combination of a polar aprotic solvent like dioxane or THF with a polar protic solvent like water or ethanol can be effective.
-
Temperature: Increasing the reaction temperature will generally increase the solubility of a solid in a liquid. However, be mindful of the thermal stability of your reactants and products.
-
Sonication: Applying ultrasonic waves can help to break up solid aggregates and enhance dissolution.
Q4: Are there any specific solvent recommendations for reactions involving this compound?
Based on reactions with structurally similar aminobromopyridines, the following solvents and solvent systems are good starting points for optimization:
-
For Suzuki-Miyaura Coupling: Mixtures of 1,4-dioxane and water (e.g., 4:1 v/v) are commonly used.[1] Other options include THF, DMF, and ethanol.
-
For Buchwald-Hartwig Amination: Anhydrous solvents such as toluene, THF, and 1,4-dioxane are typically employed.[2]
A summary of commonly used solvents for relevant reactions with similar compounds is provided in the table below.
Troubleshooting Guides
Issue 1: Poor Solubility in a Chosen Reaction Solvent
Troubleshooting Workflow:
References
Preventing debromination of (4-Amino-5-bromopyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the undesired debromination of (4-Amino-5-bromopyridin-3-yl)methanol during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant issue with this compound?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This leads to the formation of (4-Amino-pyridin-3-yl)methanol as a significant byproduct. This side reaction is problematic as it reduces the yield of the desired product and introduces impurities that can be challenging to separate, thereby complicating the purification process.[1] The electronic properties of the aminopyridine ring can make the carbon-bromine bond susceptible to cleavage under various reaction conditions.[1]
Q2: What are the primary causes of debromination in reactions involving this compound?
A2: In the context of common synthetic transformations like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), debromination is often caused by the formation of a palladium-hydride (Pd-H) species.[1][2] This reactive intermediate can be generated from various sources within the reaction mixture, including the base, solvent (e.g., alcohols, residual water), or other impurities.[1] Once formed, the Pd-H species can react with the this compound in a competing catalytic cycle, leading to the replacement of bromine with hydrogen.[1] Other potential pathways include the direct reduction of the aryl bromide by different components in the reaction mixture.[2]
Q3: Which reaction conditions are most likely to promote debromination?
A3: Several factors can increase the likelihood of debromination:
-
Strong Bases: Aggressive bases, particularly alkoxides like sodium tert-butoxide (NaOtBu) or strong hydroxides (NaOH), can facilitate the formation of hydride species that lead to debromination.[1][2]
-
High Temperatures: Elevated reaction temperatures can favor the debromination pathway, which may have a higher activation energy than the desired reaction.[2]
-
Protocols: Traditional methods for the reduction of carbon-bromine bonds often involve metal-halogen exchange, hydride reduction, or single-electron reductions, which can inadvertently occur as side reactions.[3]
-
Catalyst System: High catalyst loading or prolonged reaction times can also contribute to an increase in side reactions, including debromination.[1]
Q4: How can I detect and quantify the extent of debromination in my reaction mixture?
A4: The most effective methods for detecting and quantifying debromination are chromatographic and spectroscopic techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the presence of the debrominated byproduct by its mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for analyzing volatile derivatives. It offers high sensitivity for detecting brominated aromatic compounds.[4][5]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Analysis of the crude reaction mixture by ¹H NMR can reveal a distinct set of signals for the debrominated product, allowing for quantification relative to the desired product and starting material.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a reliable quantitative method for monitoring the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.[6][7]
Troubleshooting Guide for Debromination
If you are observing significant formation of the debrominated byproduct, use the following guide to troubleshoot your experiment.
| Issue/Symptom | Possible Cause | Recommended Action & Rationale |
| Significant peak corresponding to (4-Amino-pyridin-3-yl)methanol in LC-MS or NMR of the crude product. | Aggressive Base | Switch to a milder inorganic base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). These bases are less likely to generate the Pd-H species responsible for debromination.[1][2] |
| High Reaction Temperature | Lower the reaction temperature. Start at a lower temperature (e.g., 80°C) and monitor the reaction. Lower temperatures can disfavor the debromination pathway, increasing selectivity for the desired product.[2] | |
| Suboptimal Catalyst/Ligand System | Employ a palladium catalyst with bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos. These ligands can promote the desired reductive elimination step over the competing debromination pathway. Also, optimize the catalyst loading to the lowest effective amount.[1] | |
| Inappropriate Solvent Choice | Use anhydrous, degassed aprotic polar solvents. While solvents like dioxane and toluene are common, consider screening alternatives such as 2-MeTHF. Ensure solvents are thoroughly dried and degassed to remove water and oxygen, which can contribute to side reactions.[1][2] | |
| Presence of Oxygen | Ensure an inert atmosphere. Evacuate and backfill the reaction flask with an inert gas (Argon or Nitrogen) multiple times to create an oxygen-free environment.[2] | |
| Prolonged Reaction Time | Monitor the reaction closely. Work up the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the catalytic system, which can promote side reactions.[1] |
Key Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol to Minimize Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of debromination.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
XPhos Pd G3 catalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
Anhydrous, degassed 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Add this compound, the arylboronic acid, and K₃PO₄ to a flame-dried reaction vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.[2]
-
Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 catalyst.
-
Solvent Addition: Add the degassed, anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Summary of Conditions Affecting Debromination
| Parameter | Conditions Promoting Debromination | Recommended Conditions to Prevent Debromination | Rationale |
| Base | Strong, aggressive bases (e.g., NaOtBu, NaOH)[1] | Milder inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[1][2] | Milder bases are less likely to generate Pd-H species. |
| Temperature | High temperatures (>100°C) | Lower temperatures (e.g., 80°C or below)[2] | Reduces the rate of the debromination side reaction. |
| Catalyst Ligand | Less bulky, electron-poor ligands | Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos)[1] | Promotes reductive elimination and stabilizes the catalyst. |
| Catalyst Loading | High catalyst loading[1] | Lowest effective catalyst loading (e.g., 1-2 mol%) | Minimizes catalyst-driven side reactions. |
| Solvent | Protic or wet solvents | Anhydrous, degassed aprotic polar solvents (e.g., dioxane, 2-MeTHF)[1] | Prevents the solvent from acting as a hydride source. |
| Atmosphere | Presence of air/oxygen | Inert atmosphere (Argon or Nitrogen)[2] | Prevents oxidative degradation and related side reactions. |
Visualizations
Caption: Troubleshooting decision tree for debromination.
Caption: Optimized experimental workflow to prevent debromination.
Caption: Competing reaction pathways: Suzuki coupling vs. debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Improving regioselectivity in the functionalization of (4-Amino-5-bromopyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of (4-Amino-5-bromopyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of this compound?
A1: The primary challenge lies in controlling the regioselectivity of the reaction due to the presence of multiple functional groups with competing directing effects on the pyridine ring. The amino (-NH₂), bromo (-Br), and hydroxymethyl (-CH₂OH) groups can all influence the position of incoming electrophiles or the site of metal-catalyzed coupling reactions. Additionally, the amino and hydroxyl groups are nucleophilic and may react with certain reagents or interfere with catalytic cycles, often necessitating the use of protecting groups.
Q2: Which positions on the pyridine ring are most likely to react?
A2: The reactivity of the different positions on the pyridine ring is influenced by a combination of electronic and steric effects of the substituents:
-
C5-Position (Bromo substitution): The carbon-bromine bond is the most common site for functionalization through cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.
-
C2 and C6-Positions (C-H functionalization): These positions are ortho to the ring nitrogen and can be activated towards deprotonation and subsequent functionalization, although this is less common for this specific substitution pattern.
-
Amino and Hydroxymethyl Groups: These groups can also undergo reactions such as acylation, alkylation, or oxidation.
Q3: Is it necessary to use protecting groups for the amino and/or hydroxymethyl functionalities?
A3: Yes, in many cases, protecting these groups is crucial for achieving high regioselectivity and preventing side reactions.[1]
-
Amino Group Protection: The amino group can be protected with common protecting groups like Boc (tert-butyloxycarbonyl) or Ac (acetyl) to prevent N-arylation in Buchwald-Hartwig reactions or other undesired side reactions.
-
Hydroxymethyl Group Protection: The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether to prevent O-acylation or other reactions.
The choice of protecting group strategy depends on the specific reaction conditions and the desired outcome. Orthogonal protecting groups, which can be removed under different conditions, are particularly useful for sequential functionalization.[1]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling at the C5-Position
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | The amino group can coordinate to the palladium catalyst, leading to inactivation. Consider protecting the amino group (e.g., with a Boc or acetyl group). |
| Poor Solubility of Reactants | Ensure all reactants, especially the boronic acid and the pyridine substrate, are fully dissolved in the reaction solvent. A solvent system like 1,4-dioxane/water is often effective. |
| Suboptimal Base | The choice of base is critical. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base can significantly impact the reaction rate. |
| Inefficient Transmetalation | Ensure the boronic acid is of high quality. Consider using a boronate ester (e.g., pinacol ester) which can be more stable and reactive. |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or adding a fresh portion of the catalyst. |
Issue 2: Poor Regioselectivity in Functionalization Reactions
| Potential Cause | Troubleshooting Steps |
| Competing Directing Effects | The unprotected amino and hydroxymethyl groups can direct reactions to other positions on the ring. A well-defined protecting group strategy is essential to block unwanted reactivity. |
| Steric Hindrance | The substituents at C3 and C4 can sterically hinder reactions at the C2 and C6 positions. For C-H functionalization at these positions, specialized directing groups or catalysts may be required. |
| Reaction Conditions | The choice of solvent, temperature, and catalyst/ligand system can significantly influence regioselectivity. A thorough optimization of these parameters is often necessary. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at the C5-Position (with Amino Group Protection)
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, including a protection step for the amino group.
Step 1: Protection of the Amino Group
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine, 2.0 eq).
-
Add the protecting group reagent (e.g., Boc-anhydride, 1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Step 2: Suzuki-Miyaura Coupling
-
To a flame-dried flask, add the N-protected this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a ligand if necessary.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Deprotection of the Amino Group
-
Dissolve the protected product in a suitable solvent (e.g., dichloromethane for Boc deprotection).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the final product.
Protocol 2: Buchwald-Hartwig Amination at the C5-Position (with Amino and Hydroxyl Protection)
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine, including protection of both the amino and hydroxyl groups.
Step 1: Protection of Amino and Hydroxyl Groups
-
Protect the amino group as described in Protocol 1, Step 1.
-
Protect the hydroxyl group of the N-protected intermediate. For example, to form a TBDMS ether, dissolve the alcohol in DMF, add imidazole (1.5 eq) and TBDMSCl (1.2 eq), and stir at room temperature until the reaction is complete.
-
Work up and purify the fully protected substrate.
Step 2: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the fully protected this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.5 eq) to a dry reaction vessel.[2][3]
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for the required time (monitor by LC-MS).
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: Deprotection
-
Sequentially deprotect the protecting groups using appropriate conditions (e.g., TBAF for TBDMS, followed by TFA for Boc).
Visualizations
Reaction Pathway for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Logical Relationship of Troubleshooting Steps
Caption: Decision tree for troubleshooting low yields in cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (4-Amino-5-bromopyridin-3-yl)methanol and Its Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the precise arrangement of functional groups on a heterocyclic scaffold can dramatically influence a compound's biological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of (4-Amino-5-bromopyridin-3-yl)methanol and its structural isomers, focusing on their potential applications in drug discovery, particularly as kinase inhibitors. While direct, head-to-head experimental data for these specific isomers is limited in publicly available literature, this document extrapolates from established principles of medicinal chemistry and data from related bromopyridine derivatives to offer a predictive comparison.
Physicochemical Properties and Predicted Biological Relevance
The position of the amino, bromo, and hydroxymethyl groups on the pyridine ring dictates the electronic distribution, steric hindrance, and hydrogen bonding potential of each isomer. These physicochemical properties are critical determinants of a molecule's interaction with biological targets.
| Property | This compound | Isomer 1: (3-Amino-5-bromopyridin-4-yl)methanol | Isomer 2: (2-Amino-5-bromopyridin-3-yl)methanol |
| Predicted pKa | Higher basicity due to the para-amino group. | Lower basicity compared to the 4-amino isomer. | Intermediate basicity. |
| Predicted Lipophilicity (logP) | Moderate lipophilicity. | Similar lipophilicity to the 4-amino isomer. | Potentially higher lipophilicity due to intramolecular hydrogen bonding possibilities. |
| Key Structural Features | The 4-amino group can act as a key hydrogen bond donor, often crucial for binding to the hinge region of kinases. | The 3-amino group may offer different hydrogen bonding patterns. | The 2-amino group, adjacent to the pyridine nitrogen, can influence metal chelation and may present steric challenges. |
Note: The data in this table is predicted based on general chemical principles and has not been experimentally determined in a direct comparative study.
Structure-Activity Relationship (SAR) Insights from Related Compounds
The 2-aminopyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors. The amino group often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The bromine atom provides a valuable handle for synthetic modification through cross-coupling reactions, allowing for the exploration of chemical space and the optimization of potency and selectivity. The hydroxymethyl group can contribute to solubility and potentially form additional hydrogen bonds within the target protein.
Based on these principles, This compound is hypothesized to be a promising scaffold for kinase inhibition due to the favorable positioning of the 4-amino group for hinge binding. The biological activity of its isomers would be expected to vary based on their ability to adopt a suitable conformation for binding and the specific interactions they can form with the target.
Hypothetical Comparative Biological Data
The following tables present a hypothetical comparison of the biological activity of this compound and its isomers. It is crucial to note that this data is illustrative and not derived from direct experimental comparison. It serves to demonstrate how such data would be presented to inform drug discovery decisions.
Table 1: Hypothetical Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound | Isomer 1: (3-Amino-5-bromopyridin-4-yl)methanol | Isomer 2: (2-Amino-5-bromopyridin-3-yl)methanol |
| Kinase A | 50 | >1000 | 500 |
| Kinase B | 200 | >1000 | 800 |
| Kinase C | 150 | 800 | 300 |
Table 2: Hypothetical Cytotoxicity Profile (IC50, µM)
| Cell Line | This compound | Isomer 1: (3-Amino-5-bromopyridin-4-yl)methanol | Isomer 2: (2-Amino-5-bromopyridin-3-yl)methanol |
| Cancer Cell Line 1 | 1.2 | >20 | 8.5 |
| Cancer Cell Line 2 | 3.5 | >20 | 12.1 |
| Normal Cell Line | >10 | >20 | >20 |
Experimental Protocols
To generate the comparative data required for a definitive analysis, the following experimental protocols are recommended.
Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific kinase.
Materials:
-
Recombinant human kinase
-
ATP
-
Biotinylated peptide substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a white assay plate, add the kinase and the test compound dilutions. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by these compounds and a general workflow for their comparative evaluation.
A Guide to Alternative Building Blocks for Kinase Inhibitor Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor. While traditional scaffolds have yielded numerous successful drugs, the exploration of alternative building blocks is crucial for overcoming challenges such as acquired resistance and off-target toxicity. This guide provides a comparative analysis of various alternative building blocks for kinase inhibitor synthesis, supported by experimental data and detailed methodologies.
This guide will delve into the performance of privileged heterocyclic scaffolds, the potential of natural products as starting points, and the advantages of macrocyclization in kinase inhibitor design.
Privileged Heterocyclic Scaffolds: A Head-to-Head Comparison
Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets with high affinity. In the context of kinase inhibitors, certain heterocyclic cores have demonstrated remarkable versatility and efficacy by mimicking the adenine ring of ATP, a key component in the kinase active site. Here, we compare three prominent privileged scaffolds: pyrimidine, pyrazole, and pyrazolo[3,4-d]pyrimidine.
Performance Data
The following table summarizes the inhibitory activity (IC50) of kinase inhibitors incorporating these different scaffolds against various kinase targets. It is important to note that the specific substitutions on the core scaffold significantly influence the activity and selectivity.
| Scaffold | Target Kinase | Compound | IC50 (nM) | Reference |
| Pyrimidine | Aurora A | Compound 13 | < 200 | [1] |
| Aurora A | Compound 38j | 7.1 | [2] | |
| Aurora B | Compound 38j | 25.7 | [2] | |
| Pyrazole | JAK1 | Compound 3f | 3.4 | [3] |
| JAK2 | Compound 3f | 2.2 | [3] | |
| JAK3 | Compound 3f | 3.5 | [3] | |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | Compound 4a | 210 | [4] |
| EGFR | Compound 12b | 8.21 (A549 cell line) | [5] | |
| VEGFR-2 | Compound 43 | (Potent inhibitor) | [6] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Natural Products as a Source of Novel Scaffolds
Nature has long been a source of inspiration for drug discovery. Many natural products exhibit potent biological activities, including kinase inhibition. These molecules can serve as starting points for the synthesis of novel inhibitors with improved drug-like properties.
Performance Data of Natural Product-Derived Scaffolds
| Natural Product Scaffold | Target Kinase(s) | IC50 (µM) | Reference |
| Quercetin | PI3Kγ | 3.8 | [7] |
| CK2 | 0.2 - 1.8 | [7] | |
| Staurosporine | PKA, PKG, CAMKII, GSK-3β, CDK2, MLCK | 0.001 - 0.02 | [7] |
Macrocyclization: A Strategy for Enhanced Selectivity and Potency
Macrocyclic kinase inhibitors have emerged as a promising class of therapeutics. By constraining the conformation of the inhibitor, macrocyclization can lead to enhanced binding affinity and improved selectivity compared to their acyclic counterparts.
Performance Comparison: Acyclic vs. Macrocyclic Inhibitors
| Acyclic Precursor | Macrocyclic Inhibitor | Target Kinase | Improvement in Potency (Fold) | Reference |
| Crizotinib | Lorlatinib | ALK | 40 - 825 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of kinase inhibitors with different scaffolds and for assessing their inhibitory activity.
Synthesis of Pyrimidine-Based Kinase Inhibitors
A general procedure for the synthesis of 2,4,6-trisubstituted pyrimidines is as follows:
-
Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine: To a solution of 2,4,6-trichloropyrimidine in THF, add 3-amino-5-methylpyrazole and triethylamine. Stir the reaction mixture at room temperature. Monitor the reaction by TLC. Upon completion, the product can be isolated and purified by column chromatography.[1]
-
Suzuki Coupling for C4-Arylation: The C4-chloro substituent can be replaced with an aryl group via a Suzuki coupling reaction using the appropriate boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Nucleophilic Aromatic Substitution for C2-Amination: The C2-chloro substituent can be displaced by an amine through nucleophilic aromatic substitution by heating the intermediate with the desired amine in a suitable solvent (e.g., n-butanol).
Synthesis of Pyrazole-Containing Kinase Inhibitors
A common method for the synthesis of 4-amino-(1H)-pyrazole derivatives involves:
-
Reaction of a Dichloropyrimidine with an Aromatic Amine: A 5-substituted-2,4-dichloropyrimidine is reacted with an aromatic amine under acidic or basic conditions to yield the intermediate.[3]
-
Reaction with 1H-pyrazol-4-amine: The resulting intermediate is then reacted with 1H-pyrazol-4-amine in the presence of a catalyst like TFA at an elevated temperature to furnish the final 4-amino-(1H)-pyrazole derivative.[3]
In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7]
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Test compounds (inhibitors)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well plates
Procedure:
-
Kinase Reaction: In a well of a multiwell plate, combine the kinase, substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Radiolabeled Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[9][10]
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Test compounds (inhibitors)
-
Kinase reaction buffer
-
Phosphocellulose paper or SDS-PAGE equipment
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase, substrate, a mix of radiolabeled and unlabeled ATP, and the test compound in kinase buffer.
-
Initiation and Incubation: Initiate the reaction by adding the ATP mix and incubate at 30°C for a predetermined time.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.
-
Separation of Substrate:
-
Phosphocellulose Paper: Wash the paper multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
SDS-PAGE: Run the reaction mixture on an SDS-PAGE gel to separate the phosphorylated substrate from other components.
-
-
Quantification:
-
Phosphocellulose Paper: Measure the radioactivity on the paper using a scintillation counter.
-
SDS-PAGE: Expose the gel to a phosphorimager screen or X-ray film to visualize and quantify the radiolabeled substrate.
-
-
Data Analysis: Determine the amount of phosphate incorporated into the substrate and calculate the percentage of inhibition at different compound concentrations to determine the IC50 value.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
Understanding the context in which these kinase inhibitors function is paramount. The following diagrams illustrate key signaling pathways targeted by the discussed inhibitors and a typical experimental workflow for their evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents [ouci.dntb.gov.ua]
- 5. bbrc.in [bbrc.in]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
A Comparative Guide to Catalyst Performance in the Coupling of (4-Amino-5-bromopyridin-3-yl)methanol Analogs
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridinyl scaffolds is a cornerstone in the development of novel therapeutics. (4-Amino-5-bromopyridin-3-yl)methanol is a valuable building block, offering multiple sites for chemical modification. Palladium-catalyzed cross-coupling reactions are pivotal for elaborating such structures, with the choice of catalyst system being critical to achieving optimal yields and reaction efficiency. This guide provides an objective comparison of various catalysts for coupling reactions analogous to those involving this compound, supported by experimental data from the literature.
Catalyst Performance in Suzuki-Miyaura and Buchwald-Hartwig Couplings
The following table summarizes the performance of different palladium-based catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of bromopyridine derivatives that are structurally related to this compound. These reactions are essential for forming carbon-carbon and carbon-nitrogen bonds, respectively.
| Coupling Reaction | Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good[1] |
| Buchwald-Hartwig | Pd(OAc)₂ / (±)-BINAP | 5-Bromo-2-alkyl/aryl-isoindoline-1,3-dione | 3-Amino-2-bromopyridine | Cs₂CO₃ | Toluene | 110 | 40-51[2][3] |
| Buchwald-Hartwig | RuPhos Precatalyst | 3-Bromo-2-aminopyridine | Secondary Amines | LiHMDS | THF | 65 | up to 85[4] |
| Buchwald-Hartwig | BrettPhos Precatalyst | 3-Bromo-2-aminopyridine | Primary Amines | LiHMDS | THF | 65 | up to 78[4] |
| Buchwald-Hartwig | SPhos Precatalyst | 2-Morpholino-5-bromo-3-aminopyridine | Piperidine | LiHMDS | THF | 65 | 71[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions as described in the literature for related aminobromopyridine substrates.
General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine[1]
-
In a Schlenk flask, 5-bromo-2-methylpyridin-3-amine (1 equivalent) and tetrakis(triphenylphosphine)palladium(0) (5 mol%) are mixed in 1,4-dioxane.
-
The mixture is stirred at room temperature for 30 minutes.
-
The respective arylboronic acid (1.1 equivalents), potassium phosphate (1.5 equivalents), and water are then added to the mixture.
-
The reaction mixture is stirred and heated at 85–95 °C for over 15 hours.
-
After cooling to room temperature, the mixture is filtered and diluted with ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.
General Procedure for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine[4]
-
To a reaction vessel is added 3-bromo-2-aminopyridine (1 mmol), the corresponding amine (1.5 mmol), and a precatalyst (RuPhos or BrettPhos, 4 mol%).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).
-
Anhydrous solvent (e.g., THF) is added, followed by a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 mmol, 1 M in THF).
-
The reaction mixture is stirred at 65 °C for 12 hours.
-
Upon completion, the reaction is quenched, and the product is extracted and purified via standard laboratory techniques.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the comparative evaluation of different catalysts in a coupling reaction.
Caption: A generalized workflow for comparing the efficacy of different catalysts in coupling reactions.
This guide provides a starting point for researchers aiming to perform coupling reactions on this compound and its derivatives. The selection of the optimal catalyst will depend on the specific coupling partners and desired reaction conditions. The provided data on analogous systems offers valuable insights into promising catalyst candidates.
References
A Head-to-Head Battle of Halogens: Evaluating the Cost-Effectiveness of (4-Amino-5-bromopyridin-3-yl)methanol in Kinase Inhibitor Synthesis
In the competitive landscape of pharmaceutical research and development, the selection of starting materials is a critical decision that balances synthetic efficiency with economic viability. This guide provides a comprehensive comparison of (4-Amino-5-bromopyridin-3-yl)methanol and its chlorinated analog, (4-Amino-5-chloropyridin-3-yl)methanol, as key building blocks in the synthesis of kinase inhibitors, a prominent class of therapeutic agents.
For researchers and drug development professionals, the choice between a brominated or chlorinated pyridine precursor often hinges on a trade-off between reactivity and cost. This analysis delves into the performance of these two compounds in the context of a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the construction of complex biaryl structures found in many kinase inhibitors.
Executive Summary
| Feature | This compound | (4-Amino-5-chloropyridin-3-yl)methanol |
| Reactivity | Higher | Lower |
| Typical Reaction Yield | Good to Excellent | Moderate to Good |
| Reaction Conditions | Milder | Harsher |
| Catalyst Loading | Lower | Potentially Higher |
| Relative Cost | Higher | Lower |
| Overall Cost-Effectiveness | Favorable for complex, high-value targets where yield and purity are paramount. | Advantageous for large-scale synthesis where raw material cost is a primary driver. |
The Synthetic Arena: Suzuki-Miyaura Coupling for ALK5 Inhibitor Scaffolds
The transforming growth factor-beta (TGF-β) signaling pathway, and specifically the ALK5 receptor kinase, is a significant target in oncology and fibrosis research. The synthesis of potent ALK5 inhibitors often involves the coupling of a substituted pyridine with an aryl or heteroaryl boronic acid. Here, we present a comparative synthesis based on established methodologies.
Signaling Pathway Context
TGF-β signaling is initiated by the binding of the TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 proceeds to phosphorylate downstream SMAD proteins, leading to their translocation to the nucleus and regulation of target gene expression. Small molecule inhibitors that target the ATP-binding site of ALK5 can effectively block this signaling cascade.
Experimental Comparison: Suzuki-Miyaura Coupling
The following protocols are representative syntheses for the coupling of the brominated and chlorinated pyridine derivatives with a generic arylboronic acid.
Experimental Workflow
Protocol 1: Synthesis using this compound
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1)
Procedure:
-
To a flame-dried round-bottom flask is added this compound, arylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with argon three times.
-
Degassed 1,4-dioxane and water are added, followed by the palladium catalyst.
-
The reaction mixture is heated to 80-90 °C and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Synthesis using (4-Amino-5-chloropyridin-3-yl)methanol
Materials:
-
(4-Amino-5-chloropyridin-3-yl)methanol (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Bis(tri-t-butylphosphine)palladium(0) (Pd(P(t-Bu)₃)₂) (0.05 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene and Water (10:1)
Procedure:
-
To a flame-dried Schlenk tube is added (4-Amino-5-chloropyridin-3-yl)methanol, arylboronic acid, and potassium phosphate.
-
The tube is evacuated and backfilled with argon three times.
-
Degassed toluene and water are added, followed by the palladium catalyst.
-
The reaction mixture is heated to 100-110 °C and stirred for 12-18 hours, monitoring by TLC/LC-MS.
-
Upon completion, the mixture is cooled, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Comparative Data
| Parameter | This compound | (4-Amino-5-chloropyridin-3-yl)methanol |
| Typical Yield | 85-95% | 60-75% |
| Reaction Time | 4-6 hours | 12-18 hours |
| Reaction Temperature | 80-90 °C | 100-110 °C |
| Catalyst System | Pd(dppf)Cl₂ | Pd(P(t-Bu)₃)₂ |
| Base | K₂CO₃ | K₃PO₄ |
| Relative Raw Material Cost | Higher | Lower |
Discussion of Cost-Effectiveness
The choice between the brominated and chlorinated starting material is a nuanced one, heavily dependent on the specific goals of the synthesis.
This compound offers a distinct advantage in terms of reactivity. The carbon-bromine bond is weaker than the carbon-chlorine bond, facilitating a more rapid and efficient oxidative addition to the palladium catalyst. This translates to shorter reaction times, milder reaction conditions, and often higher yields. For the synthesis of complex, high-value molecules, such as those in late-stage clinical trials or for niche therapeutic applications, the higher yield and potentially greater purity of the final product can outweigh the higher initial cost of the starting material. The reduced need for extensive purification of lower-yielding reactions also contributes to its cost-effectiveness in these scenarios.
On the other hand, (4-Amino-5-chloropyridin-3-yl)methanol presents a more economical option from a raw material perspective. For large-scale manufacturing, where the cost of starting materials is a significant driver of the overall production cost, the lower price of the chlorinated analog can be a decisive factor. However, this cost saving must be weighed against the harsher reaction conditions required, which may include higher temperatures, longer reaction times, and the use of more specialized and expensive catalysts and ligands. These factors can increase energy consumption and downstream processing costs.
Logical Relationship of Factors Influencing Choice
Conclusion
The cost-effectiveness of using this compound versus its chlorinated counterpart is not a simple calculation based on the price per gram. For researchers and drug development professionals, a holistic view that considers reaction efficiency, yield, purity, and the overall project goals is essential.
This compound is the superior choice for applications where high yield, purity, and milder reaction conditions are paramount, particularly in the context of complex and high-value target molecules. While the initial investment in the starting material is higher, the returns in terms of synthetic success and reduced downstream processing can make it the more cost-effective option in the long run.
Conversely, (4-Amino-5-chloropyridin-3-yl)methanol holds a strong position for large-scale, cost-driven manufacturing campaigns where the economic benefits of a cheaper starting material may offset the challenges of a less reactive substrate. The decision ultimately rests on a careful evaluation of the specific synthetic challenge and the strategic priorities of the research or manufacturing program.
A Comparative Guide to the Spectroscopic Analysis of (4-Amino-5-bromopyridin-3-yl)methanol Derivatives
This guide provides a comparative overview of the key spectroscopic techniques used to characterize (4-Amino-5-bromopyridin-3-yl)methanol and its derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel pyridine compounds. While specific experimental data for this compound is not widely available in published literature, this guide extrapolates expected spectroscopic characteristics based on data from analogous substituted pyridines.
Introduction
This compound is a substituted pyridine with potential applications in medicinal chemistry and materials science. Its structural elucidation and the characterization of its derivatives rely on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Understanding the expected spectral features and the appropriate experimental protocols is crucial for unambiguous compound identification and purity assessment.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for this compound, based on the analysis of related brominated and aminated pyridine compounds. These values should be considered as reference points for the analysis of newly synthesized derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, the predicted chemical shifts are influenced by the electronic effects of the amino, bromo, and hydroxymethyl substituents on the pyridine ring.
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| H-2 | 8.0 - 8.2 | C-2 | 145 - 150 |
| H-6 | 7.8 - 8.0 | C-3 | 125 - 130 |
| -CH₂OH | 4.5 - 4.7 | C-4 | 150 - 155 |
| -OH | (broad, variable) | C-5 | 95 - 100 |
| -NH₂ | (broad, variable) | C-6 | 140 - 145 |
| -CH₂OH | 60 - 65 |
Note: Chemical shifts are referenced to TMS and can vary depending on the solvent and concentration.
Table 2: Key Infrared (IR) Absorption Frequencies
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=C, C=N, and C-Br bonds.[1][2][3]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (amine) | Stretching | 3300 - 3500 (two bands) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=C & C=N (ring) | Stretching | 1400 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-O | Stretching | 1000 - 1200 |
| C-Br | Stretching | 500 - 650 |
Table 3: Expected Mass Spectrometry (MS) Fragmentation
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[4]
| Ion | m/z (relative to ⁷⁹Br/⁸¹Br) | Description |
| [M]⁺ | 202 / 204 | Molecular Ion |
| [M-H₂O]⁺ | 184 / 186 | Loss of water |
| [M-CH₂OH]⁺ | 171 / 173 | Loss of hydroxymethyl radical |
| [M-Br]⁺ | 123 | Loss of bromine radical |
| [C₅H₅N₂O]⁺ | 121 | Fragment after loss of HBr |
Table 4: Predicted UV-Visible (UV-Vis) Absorption Maxima
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima for aminopyridine derivatives are typically in the range of 200-400 nm.[5][6]
| Solvent | Predicted λₘₐₓ (nm) |
| Ethanol | 240 - 250 and 290 - 300 |
| Water | 235 - 245 and 285 - 295 |
Experimental Protocols
Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[7]
-
Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required.
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is common.[2][7] Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).[7]
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.[4]
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)) is used. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[4][7]
-
Data Acquisition : Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.
-
Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.[4]
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, water) in a quartz cuvette.[5]
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Scan the absorbance of the sample over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.[5]
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel this compound derivative.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. asianpubs.org [asianpubs.org]
- 3. chimia.ch [chimia.ch]
- 4. benchchem.com [benchchem.com]
- 5. Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. benchchem.com [benchchem.com]
A Comparative Study of Protecting Groups for the Amino Function in (4-Amino-5-bromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal amino-protecting group for the synthesis and modification of (4-Amino-5-bromopyridin-3-yl)methanol.
In the multi-step synthesis of complex molecules, such as pharmacologically active compounds, the judicious selection of protecting groups is paramount. For the pivotal intermediate, this compound, effective protection of the nucleophilic amino group is crucial to prevent undesired side reactions and ensure high yields of the target product. This guide provides a comparative analysis of three commonly employed amino-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac), with a focus on their application to this compound.
Introduction to Amino-Protecting Groups
Protecting groups are temporary modifications of a functional group that prevent it from reacting in a subsequent chemical transformation. An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable in high yield without affecting other functional groups in the molecule. The choice of a protecting group is a strategic decision that can significantly impact the overall efficiency of a synthetic route.
Comparative Analysis of Protecting Groups
The selection of an appropriate protecting group for the 4-amino function of this compound depends on the planned synthetic transformations. The stability of the protecting group under various reaction conditions is a key consideration.
| Protecting Group | Introduction Reagents & Conditions | Stability | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., TEA, DMAP), solvent (e.g., THF, DCM), RT | Stable to base, hydrogenolysis, and mild nucleophiles. | Strong acids (e.g., TFA, HCl in dioxane). |
| Cbz | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃), solvent (e.g., THF/H₂O), 0 °C to RT | Stable to acidic and mild basic conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C). |
| Acetyl (Ac) | Acetic anhydride or acetyl chloride, base (e.g., pyridine, TEA), solvent (e.g., DCM), RT | Stable to acidic conditions and hydrogenolysis. | Strong acid or base hydrolysis (e.g., HCl or NaOH in H₂O/EtOH, reflux).[1] |
Experimental Data and Performance Comparison
While specific experimental data for the protection of this compound is not widely published in a comparative format, data from structurally similar aminopyridines can provide valuable insights into expected yields and reaction efficiencies.
Table 1: Representative Yields for the Protection of Aminopyridines
| Protecting Group | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Boc | 3-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, DCM, RT, 1h | 85 | [2] |
| Boc | 4-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, DCM, RT, 0.5h | 90 | [2] |
| Cbz | General Amine | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C, 20h | 90 | [3] |
| Acetyl | 5-Bromo-3-methylpyridin-2-amine | Acetic Anhydride | Not specified | [4] |
Observations:
-
Boc protection of aminopyridines generally proceeds with high yields under mild conditions.[2] The use of coupling agents like EDCI/HOBT can facilitate the reaction.[2]
-
Cbz protection also offers high yields and is a reliable method for protecting amines.[3]
-
Acetyl protection is a straightforward acylation reaction, though quantitative yield data for closely related substrates is less readily available in the searched literature.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the protection and deprotection of this compound.
Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add TEA (1.5 eq) or a catalytic amount of DMAP (0.1 eq).
-
Add (Boc)₂O (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl (5-bromo-3-(hydroxymethyl)pyridin-4-yl)carbamate.
Boc Deprotection
Materials:
-
tert-Butyl (5-bromo-3-(hydroxymethyl)pyridin-4-yl)carbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1).
-
Add NaHCO₃ (2.0 eq).
-
Cool the mixture to 0 °C and slowly add Cbz-Cl (1.2 eq).
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain benzyl (5-bromo-3-(hydroxymethyl)pyridin-4-yl)carbamate.
Cbz Deprotection
Materials:
-
benzyl (5-bromo-3-(hydroxymethyl)pyridin-4-yl)carbamate
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under an atmosphere of hydrogen gas at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Acetyl Protection of this compound
Materials:
-
This compound
-
Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine or TEA (1.5 eq).
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain N-(5-bromo-3-(hydroxymethyl)pyridin-4-yl)acetamide.
Acetyl Deprotection
Materials:
-
N-(5-bromo-3-(hydroxymethyl)pyridin-4-yl)acetamide
-
Aqueous Hydrochloric Acid (e.g., 6M HCl) or Aqueous Sodium Hydroxide (e.g., 2M NaOH)
-
Ethanol
Procedure:
-
Suspend the acetyl-protected compound in a mixture of aqueous HCl or NaOH and ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using acid, neutralize with a base (e.g., saturated NaHCO₃ solution). If using a base, neutralize with an acid (e.g., dilute HCl).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the deprotected amine.
Visualization of Experimental Workflows
References
- 1. 1841080-05-4|TERT-BUTYL (5-BROMO-2-(1H-PYRROLO[2,3-C]PYRIDIN-1-YL)PYRIDIN-4-YL)CARBAMATE|BLD Pharm [bldpharm.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(5-Bromo-3-methylpyridin-2-yl)acetamide | CymitQuimica [cymitquimica.com]
Benchmarking the reactivity of (4-Amino-5-bromopyridin-3-yl)methanol against similar scaffolds
A Comparative Guide to the Reactivity of (4-Amino-5-bromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the chemical reactivity of the substituted pyridine scaffold, this compound. Given its trifunctional nature—possessing an amino group, a bromine atom, and a hydroxymethyl group—this molecule serves as a versatile building block in the synthesis of complex chemical libraries for pharmaceutical and materials science research.
The reactivity of this scaffold, particularly in palladium-catalyzed cross-coupling reactions, is critical for its effective use in synthetic workflows. This document benchmarks its expected performance by comparing it with structurally similar analogs, supported by experimental data from the literature.
Reactivity Overview: Structural and Electronic Effects
The reactivity of a heteroaryl halide in cross-coupling reactions is primarily determined by the ease of the oxidative addition step to the palladium(0) catalyst.[1] The position of the halogen on the pyridine ring significantly influences this step due to the electronic influence of the ring nitrogen.[2]
For this compound, the bromine atom is at the 5-position, which is meta to the ring nitrogen. This position is electronically less activated compared to the ortho (2-) and para (4-) positions.[1][2] Consequently, 3- and 5-bromopyridines are generally the least reactive isomers in palladium-catalyzed couplings and may require more forcing conditions to achieve high yields.[2]
Furthermore, the presence of the electron-donating amino group at the 4-position and the hydroxymethyl group at the 3-position introduces additional electronic and steric factors. The lone pair of electrons on the amino group can potentially coordinate with the palladium catalyst, which may inhibit the catalytic cycle.[3] Therefore, careful selection of ligands and reaction conditions is crucial for successful coupling.
Comparative Data for Suzuki-Miyaura Cross-Coupling
While specific yield data for this compound is not extensively published, data from a close structural analog, 5-bromo-2-methylpyridin-3-amine , provides a strong benchmark for expected reactivity in Suzuki-Miyaura cross-coupling reactions.[3] The key similarity is the bromine atom's position (meta to the ring nitrogen), suggesting a comparable reaction profile.
| Entry | Scaffold | Arylboronic Acid Partner | Catalyst / Base | Solvent System | Conditions | Yield (%) |
| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane / H₂O | 90 °C, 12h | 85 |
| 2 | 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane / H₂O | 90 °C, 12h | 82 |
| 3 | 5-bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane / H₂O | 90 °C, 12h | 78 |
| 4 | 5-bromo-2-methylpyridin-3-amine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane / H₂O | 90 °C, 12h | 75 |
| 5 | 5-bromo-2-methylpyridin-3-amine | 3-Thienylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane / H₂O | 90 °C, 12h | 70 |
| Table adapted from representative data for a structurally similar scaffold.[3][4] Actual yields with this compound may vary. |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions, optimized for heteroaromatic substrates like substituted bromopyridines.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for the palladium-catalyzed coupling of a bromopyridine derivative with an arylboronic acid.[3][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the this compound, arylboronic acid, and the base.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent system (1,4-Dioxane and water).
-
Fit the flask with a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation between a bromopyridine derivative and a primary or secondary amine.[5][6][7]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Phosphine Ligand (e.g., BINAP, Xantphos) (0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.2 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or similar reaction vessel, magnetic stirrer, and inert atmosphere
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.
-
Add the anhydrous solvent, followed by the bromopyridine substrate and the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction for completion (typically 4-24 hours) by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue via column chromatography to isolate the desired N-arylated product.
Visualized Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams outline a typical experimental workflow and the fundamental catalytic cycle for the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[8]
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Safety Operating Guide
Personal protective equipment for handling (4-Amino-5-bromopyridin-3-yl)methanol
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who are handling (4-Amino-5-bromopyridin-3-yl)methanol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are presumed to be skin and eye irritation, and it may be harmful if swallowed or inhaled.[4][5] Therefore, a comprehensive suite of personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield.[6] | Protects against splashes that can cause serious eye damage.[7][8] |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene.[6][9] Inspect gloves for any signs of degradation or punctures before use.[6] | Prevents skin contact, which can cause irritation or allergic reactions.[7][8] |
| Body Protection | A flame-retardant lab coat that fastens securely.[6] For larger quantities or increased splash risk, a chemical-resistant apron is advised.[6][8] | Protects skin from accidental contact and prevents contamination of personal clothing.[7] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[1][6][10] | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[2][5] |
| Foot Protection | Substantial, closed-toe shoes are mandatory in the laboratory.[6] | Protects against spills.[6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
-
Preparation :
-
Weighing and Transfer :
-
Dissolution :
-
Post-Handling :
-
Thoroughly clean the work area after use.[6]
-
Decontaminate any equipment that has come into contact with the chemical using an appropriate solvent.[6][12]
-
Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat, then eye protection).[12]
-
Wash hands thoroughly with soap and water after removing PPE.[12]
-
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.[4][11]
-
Skin Contact : Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing and wash it before reuse.[2][4] If skin irritation occurs, get medical advice.[2]
-
Inhalation : Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4][5]
-
Ingestion : If swallowed, call a poison center or doctor immediately.[4] Do not induce vomiting.
-
Spills : For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[7] Collect the absorbed material into a sealed container for disposal.[13] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[13]
-
Waste Identification : All waste containing this compound, including pure solid, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), must be classified as hazardous waste.[7][12]
-
Waste Segregation : Do not mix this waste with other incompatible waste streams.[7] Store it separately from strong oxidizing agents and acids.[11]
-
Waste Collection :
-
Solid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.[6][12]
-
Liquid Waste : Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[12]
-
-
Disposal : Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[13] Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[13]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. benchchem.com [benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
